molecular formula C15H13NO2 B178250 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile CAS No. 174813-84-4

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Cat. No.: B178250
CAS No.: 174813-84-4
M. Wt: 239.27 g/mol
InChI Key: QXJLWOYFDAVMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile (CAS 174813-84-4) is a high-value chemical building block with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily utilized as a key synthetic intermediate in research and development, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the creation of functional materials . Its structure, featuring both nitrile and hydroxy functional groups attached to aromatic rings, makes it a versatile precursor for various coupling reactions and further chemical transformations . Suppliers offer this product with a typical purity of Not Less Than (NLT) 95% , and it is available in bulk quantities from multiple global locations . To ensure quality and traceability, a batch-specific Certificate of Analysis (COA) is provided, with structural characterization data available from analytical techniques such as HPLC, NMR, and Mass Spectrometry . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not approved for use in diagnostics, therapeutics, or any personal, human, or veterinary applications.

Properties

IUPAC Name

4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9,15,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJLWOYFDAVMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459854
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174813-84-4
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174813-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile (CAS Number: 174813-84-4), a diarylmethanol derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide integrates established chemical principles with data from analogous structures to propose a robust synthesis protocol and predict key analytical characteristics. This approach is designed to empower researchers to confidently synthesize and characterize this molecule for further investigation.

Compound Overview and Significance

This compound is a secondary alcohol featuring a central carbon atom bonded to a 4-cyanophenyl group, a 4-methoxyphenyl group, and a hydroxyl group. The diarylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the nitrile and methoxy functional groups offers multiple avenues for further chemical modification, making it a potentially versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 174813-84-4[1]
Molecular Formula C₁₅H₁₃NO₂[1]
Molecular Weight 239.27 g/mol [1]
Predicted Appearance White to off-white solid
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water.

Note: Predicted properties are based on the chemical structure and data from analogous compounds.

Proposed Synthesis Protocol: A Grignard Approach

The most logical and efficient synthetic route to this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, the Grignard reagent derived from 4-bromobenzonitrile will be reacted with 4-methoxybenzaldehyde.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 4-Bromobenzonitrile 4-Bromobenzonitrile Grignard Reagent Formation Grignard Reagent Formation 4-Bromobenzonitrile->Grignard Reagent Formation Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Reagent Formation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Methoxybenzaldehyde->Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition (4-cyanophenyl)magnesium bromide Aqueous Workup Aqueous Workup Nucleophilic Addition->Aqueous Workup Magnesium alkoxide intermediate Crude Product Crude Product Aqueous Workup->Crude Product Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Crude Product->Purification (Crystallization/Chromatography) Final Product This compound Purification (Crystallization/Chromatography)->Final Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the addition funnel, prepare a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (4-cyanophenyl)magnesium bromide.

  • Reaction with 4-Methoxybenzaldehyde:

    • Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the solution of 4-methoxybenzaldehyde to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the chemical structure of this compound and known spectroscopic trends for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMRPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic 7.60-7.40m4HProtons on the 4-cyanophenyl ring
Aromatic 7.30-7.15m2HProtons ortho to the methoxy group on the 4-methoxyphenyl ring
Aromatic 6.95-6.80m2HProtons meta to the methoxy group on the 4-methoxyphenyl ring
Methine ~5.8s1HCH-OH
Methoxy ~3.8s3HOCH₃
Hydroxyl Variablebr s1HOH
¹³C NMRPredicted Chemical Shift (ppm)Assignment
Aromatic ~160C-OCH₃
Aromatic ~145Quaternary C of 4-cyanophenyl ring
Aromatic ~135Quaternary C of 4-methoxyphenyl ring
Aromatic 132-127CH of aromatic rings
Aromatic ~115CH of aromatic rings
Nitrile ~119C≡N
Aromatic ~112Quaternary C of 4-cyanophenyl ring bonded to C≡N
Methine ~75CH-OH
Methoxy ~55OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200 BroadO-H stretch (alcohol)
3100-3000 MediumC-H stretch (aromatic)
2950-2850 MediumC-H stretch (aliphatic, methoxy)
~2230 StrongC≡N stretch (nitrile)
1610, 1510, 1460 StrongC=C stretch (aromatic)
~1250 StrongC-O stretch (aryl ether)
~1030 StrongC-O stretch (alcohol)
Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 239.09

  • Predicted Fragmentation Pattern: Loss of H₂O (m/z = 221), loss of the 4-methoxyphenyl group (m/z = 132), and fragments corresponding to the 4-cyanobenzyl cation (m/z = 116) and the 4-methoxybenzyl cation (m/z = 121).

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Characterization Final Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Final Product->NMR IR IR Spectroscopy Final Product->IR MS Mass Spectrometry Final Product->MS MP Melting Point Analysis Final Product->MP Solubility Solubility Testing Final Product->Solubility Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group Identification Functional Group Identification IR->Functional Group Identification Molecular Weight and Fragmentation Molecular Weight and Fragmentation MS->Molecular Weight and Fragmentation Purity Assessment Purity Assessment MP->Purity Assessment Solvent System Development Solvent System Development Solubility->Solvent System Development

Caption: Key analytical methods for the characterization of the final product.

Potential Applications and Future Directions

Diarylmethanol derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific combination of a nitrile group, which can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, and a methoxy group, which can influence metabolic stability and receptor binding, suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Furthermore, this compound can serve as a versatile building block in organic synthesis. The hydroxyl group can be further functionalized through esterification, etherification, or substitution reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.

Conclusion

References

  • Mondal, S., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(54), 28317-28358. [Link]

  • Nambo, M., & Crudden, C. M. (2015). Recent Advances in the Synthesis of Triarylmethanes by Transition Metal Catalysis. ACS Catalysis, 5(8), 4734–4742. [Link]

  • Blomberg, C., Vreugdenhil, A. D., & Vink, P. (2010). The quantitative determination of the concentration of Grignard compounds: Short communication. Recueil des Travaux Chimiques des Pays-Bas, 85(9), 985-988. [Link]

  • Kadam, S. S., & Shinde, D. B. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure, 1244, 130948. [Link]

  • Beilstein Journal of Organic Chemistry. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. [Link]

  • Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, a molecule of significant interest in medicinal chemistry. This document delineates its chemical properties, outlines detailed synthetic protocols, and discusses its analytical characterization. With a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol , this compound belongs to the benzonitrile class, which is a recognized scaffold in drug discovery. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel small molecules for therapeutic development.

Introduction

Benzonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Their applications span oncology, virology, and microbiology, underscoring the versatility of the cyano group in molecular design. The nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups, making it a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis and characterization, thereby enabling its further investigation in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO₂N/A
Molecular Weight 239.27 g/mol N/A
CAS Number 174813-84-4N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted)N/A

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. Two primary and reliable methods are detailed below: the Grignard reaction and the reduction of a ketone precursor. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Grignard Reaction

This approach involves the nucleophilic addition of a Grignard reagent, derived from a methoxyphenyl halide, to 4-cyanobenzaldehyde. This classic carbon-carbon bond-forming reaction is highly effective for creating secondary alcohols.

Diagram of Grignard Reaction Workflow

G cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenylmagnesium bromide 4-Bromoanisole->Grignard_Reagent Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Reaction_Intermediate Magnesium alkoxide intermediate 4-Cyanobenzaldehyde->Reaction_Intermediate Grignard_Reagent->Reaction_Intermediate 4-Cyanobenzaldehyde Product This compound Reaction_Intermediate->Product H₃O⁺ workup

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent (4-Methoxyphenylmagnesium bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

  • The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated, which is indicated by a gentle boiling of the solvent.

  • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Cyanobenzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 4-cyanobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the 4-cyanobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Method 2: Reduction of 4-(4-Methoxybenzoyl)benzonitrile

This method involves the reduction of the ketone precursor, 4-(4-methoxybenzoyl)benzonitrile, to the desired secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Diagram of Ketone Reduction Workflow

G Ketone_Precursor 4-(4-Methoxybenzoyl)benzonitrile Reaction Reduction (Methanol, 0°C to rt) Ketone_Precursor->Reaction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via ketone reduction.

Experimental Protocol:

Step 1: Reduction of the Ketone

  • In a round-bottom flask, dissolve 4-(4-methoxybenzoyl)benzonitrile (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the benzylic proton. The aromatic protons will appear as multiplets in the range of δ 6.8-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The benzylic proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.8 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The nitrile carbon will be observed around δ 118-122 ppm. The aromatic carbons will resonate in the region of δ 114-160 ppm. The methoxy carbon will be around δ 55 ppm, and the benzylic carbon will appear in the range of δ 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • A sharp, medium intensity band around 2220-2230 cm⁻¹ for the C≡N stretching of the nitrile group.

  • C-H stretching vibrations for the aromatic rings and the methoxy group just above 3000 cm⁻¹.

  • C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group and the alcohol around 1030-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 239. Fragmentation patterns would likely involve the loss of water, the methoxy group, and cleavage of the benzylic bond.

Potential Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, its structural motifs are present in numerous biologically active compounds.

  • Anticancer Activity: Many benzonitrile-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases. The diarylmethane scaffold is also a common feature in molecules targeting cancer-related pathways.

  • Enzyme Inhibition: The presence of a hydroxyl group and a polar nitrile group suggests that this molecule could interact with the active sites of various enzymes. For instance, similar structures have shown inhibitory activity against enzymes like tyrosinase and various kinases. Further screening against a panel of enzymes could reveal specific targets.

Conclusion

This technical guide has provided a detailed overview of this compound, including its synthesis, characterization, and potential applications. The synthetic routes described are robust and can be readily implemented in a standard organic chemistry laboratory. The analytical data, though based on related structures, provide a solid framework for the characterization of this compound. Given the prevalence of its structural components in pharmacologically active molecules, this compound represents a promising scaffold for further investigation in drug discovery and development.

References

  • PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042
  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4995. doi:10.3390/molecules26164995
  • Jiménez, M., et al. (2004). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry, 52(18), 5671–5673. doi:10.1021/jf049915+

A Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: Synthesis, and Potential Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, a molecule with significant untapped potential in medicinal chemistry and materials science. While direct research on this specific compound is limited, its structural motifs, combining a benzoin-like core with a reactive nitrile group, suggest a range of promising applications. This document outlines a proposed synthesis, explores potential research avenues based on analogous structures, and provides detailed experimental protocols to empower researchers in drug discovery and materials development to unlock its capabilities.

Physicochemical Properties and Synthesis

This compound is a substituted α-hydroxy ketone, also known as a benzoin. Its structure is analogous to anisoin, with the key difference being the presence of a nitrile group on one of the phenyl rings. This nitrile group introduces polarity and a potential hydrogen bond acceptor, which can significantly influence its biological activity and material properties.

PropertyValueSource
CAS Number 174813-84-4Atomaxchem[1]
Molecular Formula C₁₅H₁₃NO₂Atomaxchem[1]
Molecular Weight 239.27 g/mol Atomaxchem[1]
Appearance Predicted: White to off-white solidInferred from related compounds
Melting Point Not available (predicted to be in the range of similar benzoins, e.g., anisoin: 111-112 °C)[2]
Solubility Predicted: Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in waterInferred from general benzoin properties
Proposed Synthesis: Mixed Benzoin Condensation

The most direct route to synthesize this compound is through a mixed benzoin condensation between 4-cyanobenzaldehyde and p-anisaldehyde. The benzoin condensation is a classic carbon-carbon bond-forming reaction that creates α-hydroxy ketones from aldehydes, traditionally catalyzed by cyanide ions or, more recently, by N-heterocyclic carbenes (NHCs) like thiamine (Vitamin B1).[3][4]

Reaction Scheme:

Synthesis_Scheme Reactant1 4-Cyanobenzaldehyde Plus + Reactant1->Plus Catalyst Thiamine HCl NaOH, Ethanol/H2O Reactant2 p-Anisaldehyde Plus->Reactant2 Product This compound Catalyst->Product Benzoin Condensation

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Catalyst Preparation: In a round-bottom flask, dissolve 1.75 g of thiamine hydrochloride in 5 mL of water. Add 15 mL of 95% ethanol and cool the solution in an ice bath. While stirring, add 5 mL of a pre-chilled 2M sodium hydroxide solution.[3]

  • Reaction Initiation: To the cooled catalyst solution, add equimolar amounts of 4-cyanobenzaldehyde and p-anisaldehyde (e.g., 0.1 mol each).

  • Reaction Conditions: Gently heat the reaction mixture on a water bath to approximately 60°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehydes.[3]

  • Work-up and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from ethanol.

Potential Research Applications in Drug Discovery

The α-hydroxy ketone motif is a key structural component in many biologically active natural products and synthetic drugs.[5] Benzoin and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6][7] The presence of the methoxy and cyano groups on the phenyl rings of this compound provides opportunities for further functionalization, making it an attractive scaffold for medicinal chemistry.

Anticancer Drug Development

Many natural and synthetic compounds with a benzoin-like core exhibit cytotoxic effects on cancer cell lines.[8] The proposed mechanism often involves the induction of apoptosis. This compound could be investigated as a novel anticancer agent.

Hypothesized Mechanism of Action:

Anticancer_Mechanism Molecule This compound Cell Cancer Cell Molecule->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by the target compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Data Analysis: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Development of Anti-inflammatory Agents

Compounds derived from cyanobacteria, which also produce a vast array of secondary metabolites, are known to have anti-inflammatory properties.[9][10] The core structure of this compound could serve as a template for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Materials Science

Benzoin and its derivatives, particularly anisoin, are widely used as photoinitiators in UV curing applications for inks, coatings, and adhesives.[11] Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization.

Photoinitiator for UV Curing

The α-hydroxy ketone moiety in this compound is a known photo-cleavable group. Upon UV irradiation, it can undergo Norrish Type I cleavage to generate two radical species that can initiate the polymerization of monomers like acrylates.

Workflow for Evaluating Photoinitiator Activity:

Photoinitiator_Workflow Start Prepare Monomer Formulation (Acrylate + Photoinitiator) Coating Apply a thin film on a substrate Start->Coating UV_Curing Expose to UV radiation Coating->UV_Curing Analysis Characterize the cured film UV_Curing->Analysis Hardness Pencil Hardness Analysis->Hardness Adhesion Cross-hatch Adhesion Analysis->Adhesion Solvent_Resistance Solvent Rub Test Analysis->Solvent_Resistance Conclusion Evaluate Curing Efficiency Hardness->Conclusion Adhesion->Conclusion Solvent_Resistance->Conclusion

Caption: Workflow for testing the efficacy as a photoinitiator.

Experimental Protocol: Formulation and Curing

  • Formulation: Prepare a formulation by mixing an acrylate monomer (e.g., trimethylolpropane triacrylate) with 1-5% (w/w) of this compound.

  • Application: Apply a thin film (e.g., 25 µm) of the formulation onto a glass or metal substrate using a barcoater.

  • UV Curing: Expose the film to a medium-pressure mercury UV lamp. Vary the exposure time or UV dose.

  • Characterization: Assess the degree of curing by testing for tack-free time, pencil hardness (ASTM D3363), and solvent resistance (ASTM D5402).

Conclusion

This compound represents a promising yet underexplored molecule. Its synthesis is readily achievable through established chemical reactions. Based on the known properties of its structural analogs, it holds significant potential as a versatile scaffold for the development of new pharmaceuticals, particularly in the areas of anticancer and anti-inflammatory research. Furthermore, its potential application as a photoinitiator in materials science warrants investigation. This guide provides a foundational framework for researchers to begin exploring the multifaceted applications of this intriguing compound.

References

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
  • 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. (URL: [Link])

  • Exploring 4-Cyanobenzyl Bromide: Properties, Applications, and Manufacturing Insights.
  • Gatti, R., & Gioia, M. G. (2006). Anisoin: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 11–16. (URL: [Link])

  • Phycocompounds from Cyanobacteria: Exploring Synergistic Effects with Conventional Anticancer and Antimicrobial Properties - PMC. (URL: [Link])

  • Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization | Crystal Growth & Design. (URL: [Link])

  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - MDPI. (URL: [Link])

  • 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D.
  • Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization | Request PDF. (URL: [Link])

  • Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PubMed Central. (URL: [Link])

  • Bioactive compounds and pigments from cyanobacteria: Applications in the pharmaceutical industry | Request PDF. (URL: [Link])

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

  • US3585233A - Process for the preparation of hydroxybenzonitriles - Google P
  • Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. - Worldwidejournals.com. (URL: [Link])

  • 4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem. (URL: [Link])

  • Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis - PMC. (URL: [Link])

  • Deracemization of Benzoin and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution - PubMed. (URL: [Link])

  • Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - RSC Publishing. (URL: [Link])

  • Chemistry, Biological Activities, and Uses of Benzoin Resin | Request PDF. (URL: [Link])

Sources

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer a foundation for the development of new therapeutic agents is of paramount importance. The diarylmethane core, a recurring motif in a multitude of biologically active compounds, represents one such "privileged structure." When integrated with the versatile benzonitrile functional group, it gives rise to a class of molecules with significant, yet largely untapped, potential. This guide focuses on a specific embodiment of this synergy: 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile .

This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a mere recitation of facts but a technical deep-dive into the synthesis, characterization, and prospective applications of this compound and its analogs. We will explore the causality behind synthetic choices, provide robust experimental protocols, and lay the groundwork for future structure-activity relationship (SAR) studies. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the therapeutic promise of this intriguing molecular architecture.

The Core Moiety: A Strategic Fusion of Functionalities

The structure of this compound, with the CAS number 174813-84-4, presents a compelling amalgamation of chemical features.[1] The diarylmethanol core provides a three-dimensional framework that can engage with biological targets, while the benzonitrile group serves as a versatile chemical handle and a modulator of physicochemical properties. The methoxy substituent on one of the phenyl rings can influence electronic properties and metabolic stability, and the hydroxyl group introduces a potential hydrogen bonding site.

The exploration of such a scaffold is underpinned by the established biological significance of both its constituent parts. Diaryl-methane derivatives have been investigated for a range of biological activities, including as inhibitors of uric acid transporter 1 (URAT1).[2] Benzonitrile-containing compounds have demonstrated a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[3] This convergence of functionalities makes this compound and its analogs a promising area for novel drug discovery.

Synthetic Pathways: From Conception to Realization

The synthesis of this compound can be approached through several established methodologies for the formation of diarylmethanols. Two primary and highly effective strategies are the Grignard reaction and the Friedel-Crafts alkylation.

Strategy 1: Grignard Reaction - A Robust and Versatile Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of our target molecule, this involves the reaction of a Grignard reagent derived from a cyanophenyl halide with anisaldehyde. This method is generally high-yielding and tolerates a range of functional groups.

A plausible and efficient route involves the reaction of 4-bromobenzonitrile with magnesium to form the corresponding Grignard reagent, which then reacts with 4-methoxybenzaldehyde (anisaldehyde).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromobenzonitrile (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Anisaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Grignard Reaction Workflow:

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromobenzonitrile 4-Bromobenzonitrile Grignard_Reagent 4-Cyanophenylmagnesium bromide 4-Bromobenzonitrile->Grignard_Reagent Anhydrous Ether Mg_I2 Mg, I₂ Mg_I2->Grignard_Reagent Product_Formation Addition Reaction Grignard_Reagent->Product_Formation Anisaldehyde Anisaldehyde Anisaldehyde->Product_Formation Quenching Quench with NH₄Cl (aq) Product_Formation->Quenching Extraction Extraction with Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile Purification->Final_Product

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Strategy 2: Friedel-Crafts Alkylation - A Direct Arylation Method

The Friedel-Crafts reaction provides an alternative route, involving the electrophilic substitution of an activated aromatic ring (anisole) with an electrophile derived from 4-cyanobenzaldehyde. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4][5][6]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Reaction

Materials:

  • 4-Cyanobenzaldehyde

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-cyanobenzaldehyde (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Addition of Anisole:

    • Add anisole (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram of the Friedel-Crafts Reaction Workflow:

G cluster_activation Electrophile Generation cluster_reaction Alkylation cluster_workup Work-up & Purification 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Electrophile Activated Carbonyl Complex 4-Cyanobenzaldehyde->Electrophile Anhydrous DCM AlCl3 AlCl₃ AlCl3->Electrophile Product_Formation Electrophilic Aromatic Substitution Electrophile->Product_Formation Anisole Anisole Anisole->Product_Formation Hydrolysis Hydrolysis with HCl (aq) Product_Formation->Hydrolysis Extraction Extraction with DCM Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile Purification->Final_Product

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts reaction.

Structural Elucidation and Characterization

Rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the benzylic proton. The aromatic region will likely display two sets of doublets for the 1,4-disubstituted phenyl rings. The benzylic proton should appear as a singlet, and the methoxy protons as a sharp singlet around 3.8 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Characteristic signals are expected for the nitrile carbon (around 118-120 ppm), the aromatic carbons, the benzylic carbon (around 70-80 ppm), and the methoxy carbon (around 55 ppm).

Predicted NMR Data for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
Aromatic Protons (4-cyanophenyl)7.6-7.4 (m, 4H)
Aromatic Protons (4-methoxyphenyl)7.3-6.8 (m, 4H)
Benzylic Proton~5.8 (s, 1H)
Methoxy Protons~3.8 (s, 3H)
Hydroxyl Protonvariable (br s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Aromatic C-O~159
Aromatic C-CH(OH) (cyanophenyl)~145
Aromatic C-CH(OH) (methoxyphenyl)~135
Aromatic CH (cyanophenyl)~132
Aromatic CH (methoxyphenyl)~128
Aromatic C-CN~112
Aromatic CH (methoxyphenyl, ortho to OMe)~114
Nitrile Carbon~119
Benzylic Carbon~75
Methoxy Carbon~55

Note: These are predicted chemical shifts based on related structures and may vary slightly in the actual spectrum.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected IR Absorption (cm⁻¹)
O-H (hydroxyl)3600-3200 (broad)
C≡N (nitrile)2230-2220 (sharp)
C-H (aromatic)3100-3000
C-H (aliphatic)2950-2850
C=C (aromatic)1600-1450
C-O (ether and alcohol)1250-1000
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₁₅H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 239.09.

Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The core structure of this compound is ripe for modification to explore structure-activity relationships. A systematic variation of the substituents on both aromatic rings can lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Diagram of Potential Analog Modifications:

G cluster_R1 R1 Modifications (Cyanophenyl Ring) cluster_R2 R2 Modifications (Methoxyphenyl Ring) cluster_X X Modifications (Benzylic Position) Core 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile R1_H H (des-cyano) Core->R1_H R1_Halo Halogens (F, Cl, Br) Core->R1_Halo R1_Alkyl Alkyl groups Core->R1_Alkyl R1_Alkoxy Alkoxy groups Core->R1_Alkoxy R2_OH Demethylation (di-hydroxy) Core->R2_OH R2_Halo Halogens Core->R2_Halo R2_Other_Alkoxy Other alkoxy groups Core->R2_Other_Alkoxy R2_Poly_Subst Polysubstitution Core->R2_Poly_Subst X_F Fluorination (CH-F) Core->X_F X_Me Methylation (C-Me) Core->X_Me X_O Oxidation (C=O) Core->X_O

Caption: Potential sites for analog and derivative synthesis.

Key Areas for SAR Exploration:
  • The Benzonitrile Group: The nitrile functionality can be replaced with other electron-withdrawing groups (e.g., nitro, ester) or bioisosteres to modulate the electronic properties and potential interactions with biological targets.

  • The Methoxy Group: Demethylation to the corresponding catechol derivative could enhance antioxidant activity or introduce new hydrogen bonding interactions. Alternatively, variation of the alkoxy group (e.g., ethoxy, propoxy) can be explored to probe the size of the binding pocket.

  • Aromatic Ring Substitution: Introduction of substituents such as halogens, alkyl, or trifluoromethyl groups on either or both aromatic rings can influence lipophilicity, metabolic stability, and binding affinity.

  • The Benzylic Hydroxyl Group: This group can be esterified or etherified to create prodrugs or to modify the compound's pharmacokinetic profile. Oxidation to the corresponding benzophenone would also generate a new class of derivatives.

Prospective Biological Evaluation: A Roadmap to Discovery

Given the diverse biological activities reported for benzonitrile and diarylmethane derivatives, a comprehensive screening cascade is warranted for newly synthesized analogs.

Diagram of a General Biological Screening Workflow:

G cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_tertiary In Vivo Evaluation Synthesized_Compound Synthesized Analog Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesized_Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Synthesized_Compound->Antimicrobial Antiviral Antiviral Assay (e.g., CPE reduction) Synthesized_Compound->Antiviral Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays Cytotoxicity->Apoptosis_Assay Target_Identification Target Identification/ Validation Antiviral->Target_Identification Animal_Model Animal Model of Disease Target_Identification->Animal_Model Enzyme_Inhibition->Animal_Model Apoptosis_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Lead_Compound Lead Compound PK_PD->Lead_Compound

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Anticancer Activity
  • Initial Screening: A panel of cancer cell lines representing different tumor types should be used to assess the cytotoxic or anti-proliferative activity of the compounds, for instance, using an MTT assay.[10]

  • Mechanism of Action Studies: For active compounds, further studies can include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on key signaling pathways often dysregulated in cancer.

Antiviral Activity
  • Screening: Compounds can be screened against a panel of viruses using assays that measure the inhibition of virus-induced cytopathic effect (CPE).[11][12]

  • Mechanism of Action Studies: For promising hits, time-of-addition assays can help to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly).

Antimicrobial Activity
  • Screening: The minimum inhibitory concentration (MIC) of the compounds should be determined against a panel of clinically relevant bacteria and fungi.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential for analog development and biological evaluation. The synthetic routes outlined are robust and adaptable, allowing for the generation of a diverse library of compounds for SAR studies.

The future of research in this area lies in the systematic exploration of the chemical space around this core structure. By combining rational design, efficient synthesis, and comprehensive biological screening, it is anticipated that novel lead compounds with potent and selective activities can be identified. The insights provided herein are intended to serve as a catalyst for such endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.

References

  • Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
  • PubChem. (n.d.). Bis(4-cyanophenyl)methanol. Retrieved January 23, 2026, from [Link]

  • MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved January 23, 2026, from [Link]

  • Piacenza, M., et al. (2017). Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory. Scientific Reports, 7(1), 1-11.
  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
  • Molecules. (2018). Systematic Structure-Activity Relationship (SAR)
  • NMR, IR, MASS. (2014, April 8). 4-methoxyphenyl methanol. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (1998). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin.
  • Yan, L., et al. (2015). Synthesis and structure-activity relationship study of diaryl[d,f][7][13]diazepines as potential anti-cancer agents. European Journal of Medicinal Chemistry, 95, 257-267.

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide. Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved January 23, 2026, from [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 23, 2026, from [Link]

  • Frontiers in Pharmacology. (2022). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Frontiers in Pharmacology, 13, 839338.
  • The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 23, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 23, 2026, from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 23, 2026, from [Link]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved January 23, 2026, from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (1), 77-81.
  • JoVE. (2022, August 9). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Simulated IR spectra of the methanol (a), Methanediol-C 2 (b),.... Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.
  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved January 23, 2026, from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775.
  • YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved January 23, 2026, from [Link]

  • BMC Chemistry. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 19(1), 1-14.

Sources

Methodological & Application

Synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols for the synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile , a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough characterization methodologies. Two primary synthetic routes are presented: a Grignard reaction and a ketone reduction pathway.

Introduction

This compound is a diarylmethanol derivative featuring a nitrile group and a methoxy-substituted phenyl ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of complex organic molecules. The secondary alcohol can be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic possibilities.

This guide will explore two reliable methods for the synthesis of this target compound, providing the user with options based on available starting materials and laboratory capabilities.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful experimentation.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Key Hazards
4-Bromoanisole 104-92-7C₇H₇BrO187.03Liquid-1223Irritant
Magnesium Turnings 7439-95-4Mg24.31Solid6501090Flammable Solid
Anhydrous Tetrahydrofuran (THF) 109-99-9C₄H₈O72.11Liquid-108.466Highly Flammable, Peroxide Former, Irritant
4-Cyanobenzaldehyde 105-07-7C₈H₅NO131.13Solid98-101247Harmful if swallowed, Irritant
4-(4-Methoxybenzoyl)benzonitrile 83863-47-2C₁₅H₁₁NO₂237.25Solid135-137N/A(Assumed) Irritant
Sodium Borohydride 16940-66-2NaBH₄37.83Solid400 (decomposes)N/AWater-reactive, Flammable
Methanol 67-56-1CH₄O32.04Liquid-97.664.7Highly Flammable, Toxic
Anisole 100-66-3C₇H₈O108.14Liquid-37154Flammable, Irritant
4-Cyanobenzoyl chloride 6068-72-0C₈H₄ClNO165.58Solid73-76265Corrosive, Lachrymator
Aluminum Chloride 7446-70-0AlCl₃133.34Solid192.4 (sublimes)N/AWater-reactive, Corrosive
This compound 174813-84-4C₁₅H₁₃NO₂239.27SolidN/AN/A(Assumed) Irritant

Synthetic Pathway Overview

Two robust synthetic strategies are detailed below. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction.

Synthesis_Overview cluster_0 Pathway 1: Grignard Reaction cluster_1 Pathway 2: Ketone Reduction A1 4-Bromoanisole C1 4-Methoxyphenylmagnesium bromide A1->C1 Grignard Reagent Formation B1 Mg, THF B1->C1 E1 This compound C1->E1 Nucleophilic Addition D1 4-Cyanobenzaldehyde D1->E1 A2 Anisole C2 4-(4-Methoxybenzoyl)benzonitrile A2->C2 Friedel-Crafts Acylation B2 4-Cyanobenzoyl chloride, AlCl₃ B2->C2 E2 This compound C2->E2 Reduction D2 NaBH₄, MeOH D2->E2

Caption: Overview of the two synthetic pathways to the target molecule.

Pathway 1: Synthesis via Grignard Reaction

This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to an aldehyde. The key is the successful formation of the 4-methoxyphenylmagnesium bromide, which then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde.

Reaction Mechanism

Grignard_Mechanism cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition & Workup anisyl_br 4-MeO-Ph-Br grignard 4-MeO-Ph-MgBr anisyl_br->grignard mg Mg mg->grignard in THF aldehyde 4-CN-Ph-CHO grignard->aldehyde Nucleophilic attack intermediate [4-CN-Ph-CH(OMgBr)-Ph-4-OMe] aldehyde->intermediate product This compound intermediate->product workup H₃O⁺ (e.g., aq. NH₄Cl) workup->product

Caption: Mechanism of the Grignard reaction pathway.

Detailed Experimental Protocol

Part A: Preparation of 4-Methoxyphenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to exclude moisture.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq.).

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of 4-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Reaction: The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Part B: Reaction with 4-Cyanobenzaldehyde

  • Aldehyde Solution: In a separate dry flask under a nitrogen atmosphere, dissolve 4-cyanobenzaldehyde (1.0 eq.) in anhydrous THF.

  • Addition: Cool the aldehyde solution to 0 °C using an ice bath. Add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Pathway 2: Synthesis via Ketone Reduction

This two-step pathway first involves a Friedel-Crafts acylation to form the precursor ketone, 4-(4-methoxybenzoyl)benzonitrile, followed by its reduction to the desired secondary alcohol.

Reaction Mechanism

Reduction_Mechanism cluster_acylation Friedel-Crafts Acylation cluster_reduction Ketone Reduction anisole Anisole ketone 4-(4-Methoxybenzoyl)benzonitrile anisole->ketone acyl_chloride 4-CN-Ph-COCl acyl_chloride->ketone lewis_acid AlCl₃ lewis_acid->acyl_chloride Activation alkoxide [Alkoxide intermediate] ketone->alkoxide Hydride attack hydride NaBH₄ hydride->alkoxide product This compound alkoxide->product solvent MeOH (proton source) solvent->product

Caption: Mechanism of the ketone reduction pathway.

Detailed Experimental Protocol

Part A: Synthesis of 4-(4-Methoxybenzoyl)benzonitrile

  • Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.) and the solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.

  • Acyl Chloride Addition: Add 4-cyanobenzoyl chloride (1.0 eq.) portion-wise to the stirred suspension.

  • Anisole Addition: Add anisole (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

Part B: Reduction to this compound

  • Dissolution: Dissolve the crude 4-(4-methoxybenzoyl)benzonitrile (1.0 eq.) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Purification

The crude product from either pathway can be purified by one of the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system must be determined experimentally. Common solvent mixtures for similar compounds include ethyl acetate/hexanes or methanol/water.[2]

  • Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Characterization

The identity and purity of the final product, this compound, should be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, and the hydroxyl proton. The benzylic proton should appear as a singlet, and its integration should correspond to one proton. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule, including the nitrile carbon, the benzylic carbon, the methoxy carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the nitrile group (a sharp peak around 2230 cm⁻¹), and the C-O stretching of the methoxy group and the alcohol.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (239.27 g/mol ). Analysis of the fragmentation pattern can provide further structural confirmation.

Note: At the time of writing, publicly available experimental spectra for this compound are limited. Researchers should acquire their own spectral data and interpret it based on the expected chemical structure.

Conclusion

References

  • Grignard Reaction Protocols: For general guidance on performing Grignard reactions, refer to standard organic chemistry textbooks and resources such as Organic Syntheses.
  • Friedel-Crafts Acylation: Detailed procedures and mechanistic discussions can be found in advanced organic chemistry texts.
  • Reduction of Ketones: Comprehensive reviews on the use of sodium borohydride for the reduction of carbonyl compounds are available in the chemical liter
  • Safety Data Sheets (SDS): Always consult the SDS for each reagent from the supplier (e.g., Sigma-Aldrich, Fisher Scientific)
  • Spectroscopic Databases: While specific data for the target molecule may be scarce, databases such as the Spectral Database for Organic Compounds (SDBS)
  • CAS Number 174813-84-4: This number can be used to search for supplier information and any available literature on the target compound.[3]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link][1]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link][2]

Sources

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 4-formyl-3-methoxybenzonitrile: A Versatile Precursor in Modern Synthesis

4-formyl-3-methoxybenzonitrile, also known by its synonym 4-cyano-2-methoxybenzaldehyde, is a highly functionalized aromatic compound that has emerged as a pivotal precursor in various fields of chemical synthesis.[1] Its structure, featuring an aldehyde, a methoxy group, and a nitrile moiety on a benzene ring, provides a unique combination of reactive sites, making it an exceptionally versatile tool for constructing complex molecular architectures.[1] While it serves as a valuable intermediate in the synthesis of agrochemicals and materials for sensory applications, its most notable role is in pharmaceutical development, particularly as a key starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[2][3] This guide offers a comprehensive overview of its properties, synthesis, and key applications, complete with detailed protocols for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

The key physical and chemical properties of 4-formyl-3-methoxybenzonitrile are summarized below.[1][3][4]

PropertyValue
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
CAS Number 21962-45-8
Appearance White solid
Melting Point 109–111°C
Boiling Point 318°C at 760 mmHg
Density 1.18–1.20 g/cm³
SMILES COC1=C(C=CC(=C1)C#N)C=O[4]
Safety and Handling

4-formyl-3-methoxybenzonitrile is classified as an irritant and requires careful handling in a laboratory setting.[2][4] Adherence to the following safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid direct contact with skin and eyes. Prevent dust formation and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[2]

GHS Hazard Statements [4]

Hazard Code Description
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Synthesis of 4-formyl-3-methoxybenzonitrile

Several synthetic routes to 4-formyl-3-methoxybenzonitrile have been developed, with modern industrial processes prioritizing scalability, safety, and purity. The most prominent method involves a two-step sequence starting from 4-methyl-3-methoxybenzonitrile.[5]

Dominant Industrial Route: Bromination and Hydrolysis

This robust, scalable process involves the radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting dibromide intermediate to yield the desired aldehyde.[5] This approach avoids the use of highly toxic reagents like dimethyl sulfate, which were employed in earlier, less scalable syntheses.[5]

cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Hydrolysis start 4-Methyl-3-methoxybenzonitrile intermediate 3-Methoxy-4-(dibromomethyl)benzonitrile start->intermediate Brominating Agent (e.g., NBS, Br₂) Radical Initiator 80-100°C product 4-Formyl-3-methoxybenzonitrile intermediate_ref 3-Methoxy-4-(dibromomethyl)benzonitrile intermediate_ref->product Aqueous Hydrolysis (e.g., H₂O, DMF) 85-95°C

Caption: Scalable two-step synthesis of 4-formyl-3-methoxybenzonitrile.

Causality and Field Insights: The key advantage of this process is the ability to "telescope" the reaction, meaning the dibromide intermediate does not need to be isolated before hydrolysis.[5] This significantly improves efficiency by saving steps, materials, and the need for complex isolation equipment. The use of aqueous hydrolysis is also a critical improvement over older methods that used silver nitrate, reducing cost and waste.[5] The final product can be obtained in very high purity (>99%), making it suitable as a regulatory starting material in pharmaceutical manufacturing.[5]

Protocol 1: Synthesis via Bromination and Hydrolysis

This protocol is a representative procedure based on modern patented methods.[5]

Step 1: Bromination of 4-methyl-3-methoxybenzonitrile

  • Charge a reaction vessel with 4-methyl-3-methoxybenzonitrile (1 eq.), a suitable solvent (e.g., chlorobenzene, 8-10 volumes), and a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).[5]

  • Heat the mixture to 85-95°C.[1][5]

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (2.1-2.2 eq.), portion-wise to control the exothermic reaction.[1]

  • Maintain the reaction at 85-95°C for 4-5 hours, monitoring the consumption of the starting material by HPLC or TLC.[5]

  • Upon completion, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. The resulting organic solution containing 3-methoxy-4-(dibromomethyl)benzonitrile is carried forward directly.[5]

Step 2: Hydrolysis to 4-formyl-3-methoxybenzonitrile

  • To the solution from Step 1, add an aqueous solvent such as a mixture of dimethylformamide (DMF) and water.[5]

  • Heat the biphasic mixture to 85-95°C and maintain vigorous stirring for 3-4 hours to ensure efficient hydrolysis.[5]

  • Monitor the reaction for the disappearance of the dibromide intermediate.

  • After completion, cool the reaction mixture. Perform a solvent exchange into a water-immiscible solvent like ethyl acetate or methyl isobutyl ketone (MIBK).[5]

  • Wash the organic phase with water and then an aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield 4-formyl-3-methoxybenzonitrile as a white solid.[5]

Applications as a Synthetic Precursor

The true value of 4-formyl-3-methoxybenzonitrile lies in the selective reactivity of its functional groups, enabling a wide array of synthetic transformations.

cluster_applications Key Synthetic Applications precursor 4-Formyl-3-methoxybenzonitrile finerenone Finerenone (MR Antagonist) precursor:e->finerenone:w Knoevenagel Condensation inhibitors Enzyme Inhibitors (e.g., mIDH1) precursor->inhibitors Scaffold for SAR Studies heterocycles Heterocyclic Scaffolds (e.g., Pyrimidines) precursor->heterocycles Cyclocondensation Reactions agrochemicals Novel Agrochemicals precursor->agrochemicals Biologically Active Molecule Synthesis

Caption: Major synthetic pathways originating from 4-formyl-3-methoxybenzonitrile.

Cornerstone Application: Synthesis of Finerenone

The most significant application of 4-formyl-3-methoxybenzonitrile is as a central building block in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.[2][3] The aldehyde group is perfectly poised to undergo a Knoevenagel condensation, a critical C-C bond-forming reaction that establishes the core of the final drug molecule.[2]

Protocol 2: Knoevenagel Condensation for Finerenone Intermediate

This protocol outlines the initial key step in the Finerenone synthesis, starting from 4-formyl-3-methoxybenzonitrile.[2]

Reagents and Materials

ReagentM.W. ( g/mol )Amount (g)Moles (mol)
4-formyl-3-methoxybenzonitrile161.161000.620
Ethyl 2-cyano-3-oxobutanoate155.15129.960.837
Acetic Acid60.053.720.062
Piperidine85.155.300.062
tert-Butanol-500 mL-

Procedure

  • To a suitable reaction flask, charge 4-formyl-3-methoxybenzonitrile (100 g), tert-butanol (500 mL), ethyl 2-cyano-3-oxobutanoate (129.96 g), acetic acid (3.72 g), and piperidine (5.30 g).[2]

  • Stir the resulting mixture at a controlled temperature of 20-30°C.

  • The reaction is base-catalyzed (piperidine), with acetic acid serving as a co-catalyst. The aldehyde reacts with the active methylene compound (ethyl 2-cyano-3-oxobutanoate) to form a condensed product, which is a precursor to the dihydropyridine core of Finerenone.

  • Monitor the reaction progress by HPLC until the starting aldehyde is consumed (typically 10-14 hours).[2]

  • Upon completion, isolate the product by filtration. The resulting solid is washed with a suitable solvent and dried. This intermediate is then carried forward in subsequent steps to complete the synthesis of Finerenone.[2]

Broader Synthetic Utility

Beyond Finerenone, this precursor is valuable in diverse research and development areas:

  • Enzyme Inhibitors: The 4-cyano-2-methoxyphenyl scaffold has been utilized in structure-activity relationship (SAR) studies for discovering inhibitors of enzymes like mutant isocitrate dehydrogenase 1 (mIDH1).[2]

  • Agrochemicals: It serves as a starting material for novel pesticides and other biologically active molecules for agricultural use.[2][3]

  • Heterocyclic Chemistry: The aldehyde and nitrile groups can participate in various cyclocondensation reactions to form a wide range of heterocyclic compounds, such as pyrimidines.[2]

  • Materials Science: It has been explored as a ligand for creating fluorine ion-selective fluorescent sensors.[3]

Conclusion

4-formyl-3-methoxybenzonitrile is a testament to the power of strategic molecular design. Its trifunctional nature provides chemists with a robust and versatile platform for accessing complex and high-value molecules. The development of scalable and safe synthetic routes has solidified its importance, particularly in the pharmaceutical industry. For researchers in drug discovery and process development, a comprehensive understanding of this precursor's reactivity, synthesis, and handling is essential for leveraging its full potential in creating the next generation of therapeutics and advanced materials.

References

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • PubChem - NIH. (n.d.). 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the organic compound 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from structurally related compounds to predict its characteristic spectral features. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret high-quality data for this diarylmethanol derivative. The causality behind experimental choices is emphasized to ensure robust and reliable analytical outcomes.

Introduction: The Importance of Structural Verification

In the field of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. The biological activity of a compound is intrinsically linked to its three-dimensional architecture and electronic properties. "this compound" (Figure 1) is a diarylmethanol derivative possessing several key functional groups: a benzonitrile moiety, an anisole ring, and a secondary alcohol. Each of these contributes to its overall chemical and physical properties, and therefore, its potential as a therapeutic agent or synthetic intermediate.

This application note serves as a practical guide for researchers to confirm the identity and purity of "this compound" using a suite of standard spectroscopic techniques.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

Physicochemical Properties & Predicted Spectral Data

A thorough understanding of the expected analytical data is paramount before embarking on experimental work. The following table summarizes the key physicochemical properties and predicted spectroscopic features of this compound.

Property Value Source/Rationale
Molecular Formula C₁₅H₁₃NO₂Atomaxchem[1]
Molecular Weight 239.27 g/mol Atomaxchem[1]
Predicted ¹H NMR See Table 2Based on analysis of similar structures and standard chemical shift ranges.
Predicted ¹³C NMR See Table 3Based on analysis of similar structures and standard chemical shift ranges.
Predicted FT-IR See Table 4Based on characteristic vibrational frequencies of functional groups.
Predicted UV-Vis ~225 nm, ~275 nmBased on the electronic transitions of the benzonitrile and anisole chromophores.[2][3][4][5][6]
Predicted Mass Spec. [M+H]⁺ = 240.10Based on molecular formula and common ionization techniques (e.g., ESI).
Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Ar-H (benzonitrile)7.4-7.7m4HProtons on the benzonitrile ring, with electron-withdrawing -CN group causing downfield shift.
Ar-H (anisole)6.8-7.3m4HProtons on the anisole ring, influenced by the electron-donating -OCH₃ group.
-CH(OH)-~5.8s1HBenzylic proton, deshielded by adjacent aromatic rings and hydroxyl group.
-OH 2.0-4.0br s1HExchangeable proton, chemical shift is concentration and solvent dependent.
-OCH~3.8s3HProtons of the methoxy group.[7]
Predicted ¹³C NMR Spectral Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted δ (ppm) Rationale
-C N118-120Characteristic chemical shift for a nitrile carbon.[7]
Quaternary C (benzonitrile)~112Carbon to which the nitrile is attached.[7]
Quaternary C (anisole)~130Carbon to which the benzylic CH(OH) is attached.
Ar-C H (benzonitrile)128-133Aromatic carbons of the benzonitrile ring.
Ar-C H (anisole)114-129Aromatic carbons of the anisole ring.
C -OCH₃ (anisole)~160Aromatic carbon attached to the methoxy group.[7]
-C H(OH)-70-80Benzylic carbon, shifted downfield by the hydroxyl group.
-OC H₃~55Carbon of the methoxy group.[7]
Predicted FT-IR Absorption Bands

Table 4: Predicted FT-IR Characteristic Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H3500-3200Broad, MediumAlcohol O-H stretch
C-H (aromatic)3100-3000Mediumsp² C-H stretch
C-H (aliphatic)3000-2850Mediumsp³ C-H stretch
C≡N2240-2220Sharp, MediumNitrile C≡N stretch[8][9]
C=C (aromatic)1600-1450Medium-StrongAromatic ring C=C stretching
C-O (alcohol)1260-1000StrongC-O stretch
C-O (ether)1300-1200, 1150-1085StrongAsymmetric and symmetric C-O-C stretch of anisole moiety

Experimental Protocols

The following protocols are designed to be a starting point for the spectroscopic analysis of "this compound". Instrument parameters may need to be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will identify the number and connectivity of protons, while ¹³C NMR will provide information about the carbon backbone.

Protocol Workflow: NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Place tube in NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H peaks and assign multiplicities proc3->proc4 proc5 Assign peaks to molecular structure proc4->proc5

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of "this compound".

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a homogeneous field, indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • For the ¹H spectrum, integrate the peaks to determine the relative number of protons and determine the multiplicity (singlet, doublet, triplet, etc.) of each signal.

    • Correlate the observed peaks with the predicted chemical shifts in Tables 2 and 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol Workflow: FT-IR Analysis

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep1->prep2 prep3 Apply pressure using the anvil prep2->prep3 acq1 Collect a background spectrum prep3->acq1 acq2 Collect the sample spectrum (e.g., 16-32 scans) acq1->acq2 proc1 Identify major absorption bands acq2->proc1 proc2 Compare wavenumbers to predicted values (Table 4) proc1->proc2 proc3 Assign bands to functional groups proc2->proc3

Caption: Workflow for FT-IR spectroscopic analysis.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum. This is a crucial step to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

  • Sample Analysis:

    • Place a small amount of the solid "this compound" sample onto the ATR crystal.

    • Lower the anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • The resulting spectrum will be of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and compare their positions and shapes to the predicted values in Table 4 to confirm the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzonitrile and anisole rings in the target molecule are expected to produce characteristic absorption bands.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place the blank solution in the reference beam path.

  • Data Acquisition:

    • Place the sample solution in the sample beam path.

    • Scan a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Compare the observed λ_max values with the predicted values. The presence of two aromatic rings should result in distinct absorption bands.[2][3][4][5][6]

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₅H₁₃NO₂, the expected m/z would be approximately 240.10.

    • If tandem MS (MS/MS) is available, fragment the parent ion to obtain structural information. Expected fragmentation would involve the loss of water (-18 Da) from the alcohol or cleavage of the bond between the two aromatic rings.

Conclusion

The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of "this compound". By following the detailed protocols and comparing the acquired data with the predicted spectral features outlined in this guide, researchers can confidently verify the identity and purity of their synthesized or procured material. This rigorous analytical approach is fundamental to ensuring the integrity of subsequent research and development activities.

References

  • ATB. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine | C14H13NO2 | MD Topology. Retrieved from [Link]

  • ACS Publications. (2021). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of anisole solutions of 2 and the reaction system in.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Misra, N., et al. (2009). Der Pharma Chemica, 1(1), 196-209.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... Retrieved from [Link]

  • NIH. (n.d.). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]

  • ChemLibre Texts. (n.d.). Anisole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile - NIST WebBook. Retrieved from [Link]

  • PhotochemCAD. (n.d.). Anisole. Retrieved from [Link]

  • Sci-Hub. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of control and treated samples of anisole. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • NIH. (n.d.). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

Sources

"4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Validated Reversed-Phase HPLC Method for the Quantification of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure purity, stability, and quality control throughout the drug development process. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, modified with phosphoric acid, and UV detection. The causality behind the selection of chromatographic parameters is discussed in depth. The method has been validated in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for its intended purpose in research and manufacturing environments.[1][2][3]

Introduction and Scientific Rationale

This compound is a complex organic molecule featuring multiple functional groups: a nitrile, a hydroxyl group, and two aromatic rings, one of which is substituted with a methoxy group. This structural complexity makes it a versatile building block in medicinal chemistry.[4][5] The precise quantification of this intermediate is critical for controlling reaction stoichiometry, assessing product purity, and conducting stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[6] A reversed-phase mode was selected as the logical starting point for method development. The analyte possesses both hydrophobic (aromatic rings) and hydrophilic (hydroxyl group) characteristics, making it ideally suited for retention on a nonpolar stationary phase (like C18) with elution controlled by a polar mobile phase.[6][7]

Causality of Method Design:

  • Stationary Phase: An octadecylsilane (C18) column was chosen for its proven versatility and strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention.[6]

  • Mobile Phase: A binary mixture of acetonitrile (ACN) and water provides the necessary polarity range to elute the analyte with a desirable retention time. ACN is favored over methanol for its lower UV cutoff and often superior peak shapes for aromatic compounds.

  • Mobile Phase Modifier: The inclusion of a small percentage of phosphoric acid is crucial.[6][8] The hydroxyl group on the analyte can interact with residual, acidic silanols on the silica backbone of the HPLC column, leading to peak tailing.[9] By acidifying the mobile phase, the ionization of these silanol groups is suppressed, leading to improved peak symmetry.

  • Detection: The presence of two phenyl rings creates significant UV chromophores. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for the method.

Experimental Protocol: Materials and Methods

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography Column: Phenomenex Luna C18(2), 5 µm, 150 mm x 4.6 mm, or equivalent.

  • Chemicals:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Phosphoric Acid (85%, analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Water/Phosphoric Acid, 50:50:0.1 v/v/v):

    • Combine 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water in a suitable container.

    • Add 1.0 mL of 85% phosphoric acid.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent (Acetonitrile/Water, 50:50 v/v):

    • Mix equal volumes of HPLC-grade acetonitrile and water. This composition matches the mobile phase to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to achieve the desired concentrations for linearity and quantification (e.g., 10, 25, 50, 100, 150 µg/mL).

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 mm x 4.6 mm
Mobile Phase Acetonitrile : Water : H₃PO₄ (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 225 nm
Run Time 10 minutes

HPLC Analysis Workflow

The logical flow of the analytical process, from initial preparation to final data analysis, is a self-validating system designed to ensure data integrity at each stage.

Caption: Workflow for the HPLC analysis of this compound.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][10]

Specificity

Specificity was evaluated by injecting the diluent, a standard solution, and a placebo sample (containing all matrix components except the analyte). The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing five concentrations of the reference standard ranging from 10 to 150 µg/mL (corresponding to 20% to 150% of the target test concentration).[1] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept MinimalClose to origin
Accuracy (% Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).[1][11] Each level was prepared in triplicate and the percentage recovery was calculated.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0%
100% 100.3%0.31%98.0% - 102.0%
120% 100.8%0.52%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[12]

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using different equipment to assess the method's ruggedness.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.48%% RSD ≤ 2.0%
Intermediate Precision 0.85%% RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Conclusion

This application note presents a comprehensive, validated RP-HPLC method for the quantitative determination of this compound. The method development was guided by fundamental chromatographic principles to ensure robust performance. The validation results confirm that the method is specific, linear, accurate, and precise, adhering to the stringent requirements of the ICH Q2(R1) guidelines.[1][3] This protocol is therefore highly suitable for routine quality control and analytical research in the pharmaceutical industry.

References

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022). MDPI. Retrieved from [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Retrieved from [Link]

  • Separation of Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Institutes of Health (NIH). Retrieved from [Link]

  • 25CN-NBOH. Wikipedia. Retrieved from [Link]

  • Development and validation of a reverse phase HPLC method for simultaneous estimation of some prills in drug forms. (2013). ResearchGate. Retrieved from [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Pharmatutor. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved from [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Retrieved from [Link]

  • Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Benzonitrile. SIELC Technologies. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Benzylimethanol Derivative

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement.[1] Enzymes are pivotal regulators of countless physiological and pathological processes, making them attractive targets for intervention in diseases ranging from neurodegenerative disorders to cancer.[2] The compound 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile belongs to the diarylmethanol class of molecules, a scaffold present in a number of biologically active compounds.[3] This structural motif, combined with a benzonitrile moiety—a group also found in various enzyme inhibitors—presents an intriguing candidate for investigation as a modulator of enzyme activity.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a potential enzyme inhibitor. Given its phenolic and aromatic characteristics, we will use tyrosinase , a key enzyme in melanin biosynthesis, as a representative model system for these protocols.[5] The methodologies detailed herein are, however, broadly applicable to other enzyme systems with appropriate modifications.

We will provide a foundational understanding of the principles behind enzyme inhibition assays, followed by detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of the Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, in the initial steps of melanin production.[5] The enzymatic assay for tyrosinase inhibition is typically a colorimetric method. In the presence of a suitable substrate, such as L-3,4-dihydroxyphenylalanine (L-DOPA), tyrosinase catalyzes its oxidation to dopaquinone. Dopaquinone is unstable and undergoes a series of non-enzymatic reactions to form dopachrome, a colored product that can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically around 475-510 nm).[6][7]

When an inhibitory compound like this compound is introduced, it can interfere with the enzyme's catalytic activity, leading to a reduced rate of dopachrome formation.[6] The degree of inhibition is directly proportional to the decrease in the rate of color development. By measuring this change in absorbance over time in the presence of varying concentrations of the inhibitor, we can determine its potency.

Experimental Workflow for Enzyme Inhibition Studies

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation reaction Reaction Initiation (Add Substrate) incubation->reaction measurement Kinetic Measurement (Absorbance Reading) reaction->measurement inhibition_calc Calculate % Inhibition measurement->inhibition_calc kinetics Kinetic Analysis (Michaelis-Menten/Lineweaver-Burk) measurement->kinetics ic50 Determine IC50 (Non-linear Regression) inhibition_calc->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki kinetics->ki

Caption: General workflow for enzyme inhibition studies.

PART 1: Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] It is a key parameter for quantifying the potency of an inhibitor.

Materials and Reagents
  • Compound: this compound

  • Enzyme: Mushroom Tyrosinase (lyophilized powder)

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Positive Control: Kojic acid (a known tyrosinase inhibitor)[9]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475-510 nm

  • Multichannel pipette

  • Incubator set to 25-37°C

Protocol for IC50 Determination
  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold sodium phosphate buffer. Aliquot and store at -20°C. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 100 U/mL) with buffer.[9]

    • Substrate Solution: Prepare a solution of L-DOPA (e.g., 2.5 mM) in sodium phosphate buffer immediately before use. Protect from light.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in DMSO to obtain a range of concentrations. Then, dilute these further in the assay buffer to achieve the final desired concentrations in the assay wells. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%) to avoid solvent effects.

    • Positive Control: Prepare a stock solution and serial dilutions of kojic acid in the same manner as the test inhibitor.

  • Assay Procedure (96-well plate format):

    • Layout: Design the plate layout to include blanks, a negative control (enzyme activity without inhibitor), a positive control (kojic acid), and the test inhibitor at various concentrations. Each condition should be performed in triplicate.

    • Enzyme and Inhibitor Addition: To each well (except the blank), add 20 µL of the appropriate inhibitor dilution (or buffer for the negative control). Then, add 50 µL of the tyrosinase working solution.[5]

    • Blank: For the blank wells, add 70 µL of buffer.

    • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes.[5] This allows the inhibitor to interact with the enzyme before the substrate is introduced.

    • Reaction Initiation: Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to all wells.[5]

    • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 475 nm (or 510 nm) in kinetic mode, taking readings every minute for at least 10-20 minutes.[5][8]

Data Analysis for IC50
  • Calculate the Rate of Reaction (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value.[10] Software such as GraphPad Prism is highly recommended for this analysis.[11][12]

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 3.2
5085.4 ± 1.8
10095.1 ± 0.9
(This is a table with example data for illustrative purposes)

PART 2: Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with an enzyme is crucial for its development.[13] Kinetic studies can differentiate between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, and mixed).

Types of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 P1 Product (P) ES1->P1 +E EI1->E1 E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 P2 Product (P) ES2->P2 +E ESI2 ESI Complex ES2->ESI2 +I EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 P3 Product (P) ES3->P3 +E ESI3 ESI Complex ES3->ESI3 +I ESI3->ES3

Caption: Schematic representation of different modes of enzyme inhibition.

Protocol for Kinetic Studies
  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

    • Choose several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the L-DOPA substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km, where Km is the Michaelis constant of the enzyme for the substrate).

  • Assay Procedure: Follow the same procedure as the IC50 determination, but with varying substrate concentrations for each fixed inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • To more clearly distinguish the mode of inhibition, transform the data into a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S].[13]

Interpreting Lineweaver-Burk Plots

The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[14]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected, but not proportionally).

Calculating the Inhibition Constant (Ki)

The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.[15] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[16]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 determination.

  • Km is the Michaelis constant for the substrate, which needs to be determined experimentally in the absence of the inhibitor.

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, using tyrosinase as a model system. The detailed protocols for IC50 determination and mechanism of action studies, coupled with clear data analysis guidelines, will enable researchers to generate reliable and reproducible data. The principles and methodologies described are broadly applicable and can be adapted for the study of this compound, or other novel molecules, against a wide range of enzyme targets, thereby accelerating the drug discovery process.

References

  • ResearchGate. (n.d.). a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... Retrieved from [Link]

  • Topsakal, S., et al. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals, 15(3), 358. Available from: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • YouTube. (2022, March 5). IC50 values by using GraphPad Prism. Retrieved from [Link]

  • YouTube. (2022, March 5). IC50 values by using GraphPad Prism. Retrieved from [Link]

  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • PMC. (n.d.). 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • PMC. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • YouTube. (2021, May 6). Enzyme Kinetics Data Analysis. Retrieved from [Link]

  • PubMed. (2023). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. Retrieved from [Link]

  • YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles. Retrieved from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

  • Reddit. (2024, July 4). Why am I unable to determine IC50 of my drug using graphpad prism. Retrieved from [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]

  • bioRxiv. (2018, May 16). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]

  • YouTube. (2014, April 10). AS level. C.3 Enzyme inhibitors. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

The Enigmatic Molecule: Charting a Course for "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Your query regarding "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" has initiated a comprehensive search of the current scientific landscape. However, it is crucial to preface this guide by stating that as of the latest available data, this specific molecule does not appear in published scientific literature in the context of drug discovery.

This absence of data presents a unique opportunity. Instead of a retrospective application note, this document will serve as a prospective guide—a roadmap for the initial investigation of a novel chemical entity. We will leverage established principles of drug discovery to outline a logical, step-by-step approach to characterize "this compound" and evaluate its potential as a therapeutic agent. This guide is structured to provide the foundational protocols and strategic considerations necessary to take this molecule from a chemical structure to a potential drug candidate.

Part 1: Foundational Characterization - Synthesis and Physicochemical Profiling

Before any biological evaluation, the molecule must be synthesized, purified, and its fundamental properties understood.

Retrosynthetic Analysis and Synthesis Protocol

The structure of this compound suggests a straightforward synthetic route. A plausible approach involves the nucleophilic addition of a Grignard reagent derived from 4-bromobenzonitrile to 4-methoxybenzaldehyde, or a related reductive amination pathway.

Proposed Synthesis Workflow:

cluster_synthesis Synthetic Pathway start Starting Materials: 4-bromobenzonitrile & 4-methoxybenzaldehyde grignard Grignard Reagent Formation start->grignard Mg, THF addition Nucleophilic Addition grignard->addition Addition to 4-methoxybenzaldehyde workup Aqueous Work-up addition->workup NH4Cl (aq) purification Purification (Chromatography) workup->purification product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile purification->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Grignard Reaction

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

    • Add a solution of 4-bromobenzonitrile in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Maintain a gentle reflux until all the magnesium has been consumed. The resulting dark solution is the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of 4-methoxybenzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Property Evaluation

Understanding the "drug-like" properties of a new compound is critical. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyExperimental MethodDesired Range for Oral Drugs
Solubility Kinetic or Thermodynamic Assay> 10 µM
LogP / LogD Shake-flask or HPLC method1 - 5
pKa Potentiometric titrationAcidic: 3-5; Basic: 7-9
Polar Surface Area Calculated< 140 Ų
Molecular Weight Calculated< 500 Da
Hydrogen Bond Donors Calculated≤ 5
Hydrogen Bond Acceptors Calculated≤ 10

Part 2: Initial Biological Evaluation - Unveiling the Activity

With the pure compound in hand, the next phase is to determine if it has any biological activity. A broad, unbiased screening approach is often the most fruitful starting point.

High-Throughput Screening (HTS)

HTS allows for the rapid assessment of a compound against a large number of biological targets.

HTS Workflow:

cluster_hts High-Throughput Screening Workflow compound Test Compound (in DMSO) plate Assay Plate Preparation compound->plate dispense Compound Dispensing plate->dispense reagents Addition of Assay Reagents dispense->reagents incubation Incubation reagents->incubation readout Signal Detection incubation->readout analysis Data Analysis (Hit Identification) readout->analysis

Caption: A generalized workflow for high-throughput screening.

Protocol 2: General Cell-Based Cytotoxicity Assay

This initial screen can identify compounds with anti-proliferative or cytotoxic effects, which could be relevant for oncology or infectious disease research.

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in their recommended media.

  • Assay Plate Preparation:

    • Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of "this compound" in DMSO, and then further dilute in culture medium.

    • Add the compound solutions to the cells, including vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Readout:

    • Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) to each well.

    • Measure the luminescence or fluorescence according to the manufacturer's protocol using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Part 3: Target Identification and Mechanism of Action

If the initial screening reveals a consistent biological effect, the next critical step is to identify the molecular target and elucidate the mechanism of action.

Target Identification Strategies

Several approaches can be employed to identify the protein target of a bioactive compound.

MethodPrinciple
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Thermal Proteome Profiling Changes in protein thermal stability upon compound binding are measured by mass spectrometry.
Computational Target Prediction In silico methods predict potential targets based on structural similarity to known ligands.

Target Identification and Validation Workflow:

cluster_target_id Target Identification and Validation hit Bioactive Hit Compound target_id Target Identification (e.g., Affinity Chromatography) hit->target_id putative_targets Putative Targets target_id->putative_targets validation Target Validation (e.g., siRNA, CRISPR) putative_targets->validation confirmed_target Confirmed Target validation->confirmed_target

Caption: A workflow for identifying and validating the molecular target of a hit compound.

Conclusion and Future Directions

The journey of a new molecule from a concept to a potential therapeutic is a long and challenging one. While "this compound" is currently an unknown entity in the drug discovery landscape, this guide provides a comprehensive framework for its initial investigation. By systematically applying these established protocols, researchers can efficiently characterize its properties, uncover its biological activities, and potentially unveil a novel therapeutic agent. The path forward is one of rigorous experimentation and data-driven decision-making.

References

As this document is a prospective guide for a novel, uncharacterized molecule, there are no direct references for "this compound." The protocols and strategies described are based on well-established principles and methodologies in the field of drug discovery. For specific techniques, researchers should consult standard laboratory manuals and relevant publications in medicinal chemistry, pharmacology, and cell biology.

Application Notes and Protocols: "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" emerges as a compound of significant interest, embodying a unique combination of reactive functional groups that unlock diverse synthetic transformations. This diarylmethanol scaffold, featuring a nitrile-substituted phenyl ring and a methoxy-activated phenyl ring, presents a valuable platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

The presence of a secondary alcohol (the benzylic hydroxyl group) offers a handle for oxidation, esterification, etherification, and substitution reactions. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methoxy group on the second phenyl ring electronically influences the reactivity of the molecule and provides a potential site for demethylation to a phenol, further expanding its synthetic utility.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing detailed protocols for the synthesis of "this compound" and illustrating its application as a versatile building block in organic synthesis. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application. Below is a summary of the key properties of "this compound".

PropertyValue
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, Acetone)
Melting Point Not yet definitively reported in the literature

Note: Experimental values should be determined for each synthesized batch.

Predicted Spectroscopic Data:

Spectroscopy Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.7 (d, 2H, Ar-H), δ 7.4-7.5 (d, 2H, Ar-H), δ 7.2-7.3 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), δ 5.8 (s, 1H, CH-OH), δ 3.8 (s, 3H, OCH₃), δ 2.5-3.5 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz)δ 161.0 (C-OMe), δ 145.0 (Ar-C), δ 135.0 (Ar-C), δ 132.0 (Ar-CH), δ 128.0 (Ar-CH), δ 127.0 (Ar-CH), δ 118.0 (CN), δ 114.0 (Ar-CH), δ 112.0 (Ar-C-CN), δ 75.0 (CH-OH), δ 55.0 (OCH₃)
IR (KBr, cm⁻¹)~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1610, 1510 (Ar C=C stretch), ~1250 (C-O stretch)
MS (ESI+)m/z 240.1 [M+H]⁺, 222.1 [M-OH]⁺

Synthetic Protocols: Pathways to a Versatile Intermediate

Two primary, reliable synthetic strategies are proposed for the laboratory-scale preparation of "this compound". The choice between these methods may depend on the availability of starting materials and specific experimental considerations.

Method 1: Grignard Reaction of 4-Cyanobenzaldehyde with 4-Methoxyphenylmagnesium Bromide

This protocol leverages the classic Grignard reaction, a robust method for carbon-carbon bond formation. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde.

Reaction Scheme:

Grignard Reaction cluster_reactants Reactants cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Reaction_Vessel Reaction (Anhydrous THF, 0°C to rt) 4-Cyanobenzaldehyde->Reaction_Vessel Step 2: Addition 4-Methoxyphenylmagnesium_Bromide 4-Methoxyphenylmagnesium Bromide (in THF) 4-Methoxyphenylmagnesium_Bromide->Reaction_Vessel Step 1: Initial Charge Target_Molecule This compound Workup Aqueous Workup (NH4Cl solution) Reaction_Vessel->Workup Step 3: Aqueous Quench Purification Purification (Column Chromatography) Workup->Purification Step 4: Extraction & Drying Purification->Target_Molecule caption Workflow for Grignard Synthesis Reduction_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Selective Reduction Anisole Anisole Acylation AlCl3, DCM 0°C to rt Anisole->Acylation 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoyl_Chloride->Acylation Ketone_Intermediate 4-(4-Methoxybenzoyl)benzonitrile Reduction NaBH4, MeOH 0°C to rt Ketone_Intermediate->Reduction Target_Molecule_Red This compound Acylation->Ketone_Intermediate Reduction->Target_Molecule_Red caption Two-Step Synthesis via Reduction Deoxygenation_Workflow Start This compound Step1 Activation of OH (e.g., TsCl, Pyridine) Start->Step1 Intermediate Tosylate Intermediate Step1->Intermediate Step2 Reduction (e.g., LiAlH4 or H2/Pd-C) Intermediate->Step2 Product 4-(4-Methoxybenzyl)benzonitrile Step2->Product caption Deoxygenation to Diphenylmethane Nitrile_Reduction_Workflow Start This compound Reduction Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Reduction Product 4-(Aminomethyl)phenyl)(4-methoxyphenyl)methanol Reduction->Product caption Synthesis of Benzhydrylamine Derivative Oxidation_Workflow Start This compound Oxidation Oxidation (e.g., PCC, PDC, or Swern Oxidation) Start->Oxidation Product 4-(4-Methoxybenzoyl)benzonitrile Oxidation->Product caption Oxidation to Benzophenone

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important diarylmethanol derivative. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the complexities of this synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound, an unsymmetrical diarylmethanol, can be approached through several synthetic routes. The two most common and reliable methods are:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on a carbonyl group.

  • Reduction of a Benzophenone Intermediate: This two-step approach involves the formation of a benzophenone precursor followed by the selective reduction of the ketone functionality.

This guide will provide detailed troubleshooting for both methodologies, addressing common pitfalls and offering strategies for optimization.

Method 1: Grignard Reaction Approach

The Grignard synthesis of this compound can be executed in two primary ways, each with its own set of considerations.

  • Route A: Reaction of 4-bromobenzonitrile with magnesium to form a Grignard reagent, followed by the addition of 4-methoxybenzaldehyde.

  • Route B: Reaction of 4-bromoanisole with magnesium to form a Grignard reagent, followed by the addition of 4-cyanobenzaldehyde.

Visualizing the Grignard Workflow

Grignard Workflow cluster_route_a Route A cluster_route_b Route B A_start 4-Bromobenzonitrile A_grignard 4-Cyanophenyl- magnesium bromide A_start->A_grignard Mg, THF A_product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile A_grignard->A_product + A_aldehyde 4-Methoxybenzaldehyde A_aldehyde->A_product B_start 4-Bromoanisole B_grignard 4-Methoxyphenyl- magnesium bromide B_start->B_grignard Mg, THF B_product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile B_grignard->B_product + B_aldehyde 4-Cyanobenzaldehyde B_aldehyde->B_product

Caption: Alternative Grignard synthesis routes for the target molecule.

Troubleshooting the Grignard Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low or No Grignard Reagent Formation - Inactive magnesium surface (oxide layer).- Wet solvent or glassware.- Impure starting halide.- Activate magnesium turnings with iodine, 1,2-dibromoethane, or by grinding.- Ensure all glassware is oven-dried and the solvent (THF or diethyl ether) is anhydrous.- Purify the aryl halide before use.
Low Yield of Final Product - Competing Wurtz coupling of the Grignard reagent.- Enolization of the aldehyde.- Incomplete reaction.- Add the aryl halide slowly to the magnesium suspension to maintain a gentle reflux.- Add the Grignard reagent to the aldehyde solution at a low temperature (e.g., -30°C to 0°C)[1].- Monitor the reaction by TLC and ensure sufficient reaction time.
Formation of Biphenyl Side Products - Homocoupling of the Grignard reagent.- Use a slight excess of magnesium.- Maintain a dilute concentration of the aryl halide during Grignard formation.
Difficult Product Purification - Presence of unreacted starting materials and biphenyl byproducts.- Utilize column chromatography on silica gel for effective separation[2].- Recrystallization can also be effective if the impurities have significantly different solubilities.
Grignard Synthesis FAQs

Q1: My Grignard reaction is difficult to initiate. What can I do?

A1: Initiation is a common issue. Besides activating the magnesium, adding a small crystal of iodine can help. The color change from brown to colorless indicates the reaction has started. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene bubbles signifies activation.

Q2: I am observing a significant amount of a biphenyl byproduct. How can I minimize this?

A2: This is likely due to Wurtz-type coupling. This side reaction can be minimized by the slow addition of the aryl halide to the magnesium suspension, which keeps the concentration of the halide low at any given time. Using a "Turbo-Grignard" reagent by adding LiCl can sometimes improve reactivity and reduce side reactions[1][3].

Q3: Which of the two Grignard routes is preferable?

A3: Both routes are viable. However, the nitrile group in 4-bromobenzonitrile can potentially react with the Grignard reagent, although this is less likely under standard conditions. Route B, using 4-bromoanisole and 4-cyanobenzaldehyde, may be slightly more straightforward as the methoxy group is less reactive.

Detailed Protocol: Grignard Synthesis (Route B)
  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Dissolve 4-bromoanisole (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with the Aldehyde:

    • In a separate oven-dried flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in anhydrous THF.

    • Cool the aldehyde solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Method 2: Reduction of 4-cyano-4'-methoxybenzophenone

This method involves two distinct stages: the synthesis of the benzophenone intermediate and its subsequent reduction to the desired diarylmethanol.

Visualizing the Benzophenone Reduction Workflow

Benzophenone_Reduction_Workflow cluster_synthesis Step 1: Benzophenone Synthesis cluster_reduction Step 2: Reduction start1 Anisole intermediate 4-Cyano-4'-methoxy- benzophenone start1->intermediate + start2 4-Cyanobenzoyl chloride start2->intermediate AlCl3 (Friedel-Crafts) product 4-(Hydroxy(4-methoxyphenyl) methyl)benzonitrile intermediate->product NaBH4, MeOH

Sources

Purification of "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound from crude reaction mixtures. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Handling

This section addresses preliminary questions regarding the target compound's properties and the initial evaluation of the crude product.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is expected to be a white to off-white crystalline solid. While specific data for this exact molecule is not widely published, its properties can be inferred from analogous structures like benzhydrol and substituted benzonitriles. It is expected to be sparingly soluble in water but soluble in common organic solvents such as ethanol, ethyl acetate, dichloromethane (DCM), and chloroform.[1][2] The melting point will be sharp upon achieving high purity; for reference, benzhydrol melts at 65-67 °C and 4-methoxybenzonitrile melts at 57-59 °C.[3]

Q2: How can I quickly assess the purity of my crude reaction mixture?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for initial purity assessment.[4][5] It allows you to visualize the number of components in your mixture and identify the presence of starting materials or byproducts.

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A solvent system of 7:3 or 8:2 Hexane:Ethyl Acetate is a good starting point. Adjust the ratio to achieve optimal separation where the product's Retention Factor (Rf) is approximately 0.3-0.4.[6][7]

  • Visualization: The aromatic rings in the target compound and likely impurities allow for easy visualization under a UV lamp (254 nm).[8]

Q3: My synthesis involved a Grignard reaction between 4-cyanobenzaldehyde and 4-methoxyphenylmagnesium bromide. What are the most probable impurities?

Understanding the reaction mechanism is key to predicting impurities. For this specific Grignard synthesis, you should anticipate the following:

  • Unreacted Starting Materials: 4-cyanobenzaldehyde and anisole (formed from the quenching of unreacted Grignard reagent).

  • Homocoupling Byproduct: 4,4'-dimethoxybiphenyl, which forms from the reaction of the Grignard reagent with the aryl halide precursor. This is a common side product in Grignard reactions.[9][10]

  • Oxidation Product: 4-(4-methoxybenzoyl)benzonitrile (a ketone) can form if the secondary alcohol product is oxidized during workup or purification.

  • Hydrolysis Byproducts: Trace water can quench the Grignard reagent, reducing yield and resulting in anisole.[11]

Q4: What are the recommended storage conditions for the purified compound?

Based on the stability of similar benzhydrol compounds, purified this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][2] It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides, with which the hydroxyl group can react.[2]

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides solutions to specific problems encountered during the purification process.

TLC Analysis Troubleshooting

Q5: My TLC plate shows significant streaking for the product spot. What is the cause and how can I fix it?

Streaking on a TLC plate is a common issue that obscures separation and indicates a problem with the analysis technique or the sample itself.[5]

  • Causality & Explanation: Streaking is often caused by the sample molecules binding too strongly to the silica gel, leading to a continuous "bleed" down the plate as the eluent flows. This can be due to several factors:

    • Sample Overloading: Applying too much sample to the plate saturates the stationary phase.

    • Incorrect Solvent Polarity: If the eluent is not polar enough to effectively move a polar compound, or if the compound is highly polar, streaking can occur. The hydroxyl group on your product makes it moderately polar.[5]

    • Acidic Impurities or Compound Degradation: The slightly acidic nature of silica gel can cause degradation of sensitive compounds or interact strongly with basic impurities.

  • Solutions:

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude mixture for spotting.

    • Refine Spotting Technique: Apply the sample in small, repeated spots onto the same location, allowing the solvent to fully evaporate between applications. This keeps the initial spot size small and concentrated.[5]

    • Adjust Eluent Polarity: Increase the polarity of your mobile phase. For a 7:3 Hexane:Ethyl Acetate system, try moving to a 6:4 or 1:1 ratio. A more polar eluent will better compete for binding sites on the silica, leading to improved spot shape.

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or acetic acid to the eluent. TEA can neutralize the acidic sites on the silica gel, preventing unwanted interactions. Acetic acid can help improve the spot shape for compounds that are themselves acidic.

Q6: I am struggling to separate my product from a key impurity on the TLC plate. Their Rf values are very close. What can I do?

Poor separation between two spots indicates that they have very similar polarities in the chosen solvent system.

  • Causality & Explanation: The resolving power of TLC depends on the differential partitioning of compounds between the stationary and mobile phases. If two compounds have similar functional groups and sizes, they will migrate at similar rates. For instance, the product alcohol is only slightly more polar than the corresponding ketone impurity.

  • Solutions:

    • Systematically Vary Eluent Polarity: Test a range of solvent ratios. A small change, such as moving from 8:2 to 9:1 Hexane:EtOAc, can sometimes provide the necessary resolution.

    • Change Solvent System: If adjusting ratios doesn't work, change the solvents themselves to exploit different intermolecular interactions. Try a system based on Dichloromethane:Methanol (e.g., 98:2) or Toluene:Acetone. Different solvents interact with your compounds in unique ways, which can often resolve closely running spots.[4]

    • Use a Longer TLC Plate: A longer plate provides more distance for the separation to occur.

    • Try Multiple Developments: Develop the plate in the chosen eluent, remove it and let it dry completely, then place it back in the chamber to develop a second time. This can increase the effective "run length" and improve the separation between spots with low Rf values.

Flash Column Chromatography Troubleshooting

Q7: My product is not eluting from the column, even after I've flushed with a large volume of eluent.

This is a classic sign that the mobile phase is not polar enough to displace your compound from the silica gel.

  • Causality & Explanation: The hydroxyl group of your product forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. If the eluent is too nonpolar (e.g., high hexane content), it cannot effectively disrupt this interaction, and the compound remains adsorbed at the top of the column.

  • Solutions:

    • Gradually Increase Eluent Polarity: Do not make a drastic jump in polarity, as this can cause impurities to flush out with your product. If you started with 9:1 Hexane:EtOAc, switch to 8:2, then 7:3, and so on. This is known as a gradient elution.

    • "Kicker" Solvent: If a gradual increase is not working, add a small percentage (1-5%) of a more polar "kicker" solvent like methanol or isopropanol to your current eluent system. Methanol is very effective at breaking hydrogen bonds and eluting highly retained compounds.

Q8: The separation on my column is poor. The fractions are broad, and most contain a mixture of my product and an impurity.

Poor resolution during column chromatography can be frustrating and lead to significant product loss or the need for re-purification.

  • Causality & Explanation: This issue stems from several potential errors in technique:

    • Improper Solvent System Selection: The TLC solvent system may not have been optimal. An ideal TLC separation for column chromatography shows a ∆Rf of at least 0.2 between the target compound and its nearest impurities.

    • Poor Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through non-uniformly, ruining separation.

    • Sample Overloading: Applying too much crude material for the amount of silica used will exceed the column's separating capacity.

    • Incorrect Elution Method: Running the column too quickly or using a polarity gradient that is too steep will not allow for equilibrium to be established between the mobile and stationary phases.

  • Solutions:

    • Re-optimize TLC: Find a solvent system that gives your product an Rf of ~0.3 and separates it well from all impurities.

    • Proper Packing Technique: Pack the column using the "slurry method" to ensure a homogenous, dense bed of silica. Gently tap the column as you pack to dislodge air bubbles.

    • Adhere to Loading Ratios: As a rule of thumb, use a silica-to-crude-product mass ratio of at least 30:1 to 50:1 for difficult separations.

    • Use Isocratic or a Shallow Gradient Elution: Start eluting with a solvent system that gives the least polar impurity an Rf of ~0.4. Hold this composition (isocratic elution) until that impurity has eluted, then slowly increase the polarity to collect your product.

Recrystallization Troubleshooting

Q9: My compound will not crystallize from the solution, even after cooling.

The failure of a compound to crystallize is often a matter of supersaturation, purity, or nucleation.

  • Causality & Explanation: Crystallization requires the solution to become supersaturated with your compound upon cooling, meaning it contains more dissolved solute than it can theoretically hold at that lower temperature. This supersaturated state is unstable, and the compound will precipitate out as crystals if nucleation (the initial formation of a crystal seed) occurs.

  • Solutions:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass provide a surface for crystals to begin forming.

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for further crystal growth.

    • Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then attempt to cool the solution again.

    • Cool Slowly and for Longer: Place the flask in an ice bath, and then transfer the entire bath into a freezer. Slower cooling promotes the formation of larger, purer crystals.

Q10: My product "oiled out" instead of forming crystals during recrystallization.

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.

  • Causality & Explanation: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it significantly depresses the melting point of your compound (freezing-point depression).

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add more solvent to make the solution more dilute, then cool it again, very slowly.

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Perform a Preliminary Purification: If the crude product is very impure, an initial pass through a silica gel plug or a quick column chromatography step may be necessary to remove the impurities that are preventing proper crystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate (~0.5 mL).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate. Keep the spot size as small as possible.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the separated spots under a UV lamp (254 nm) and circle them with a pencil.[8]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Flash Column Chromatography Purification
  • Solvent Selection: Based on TLC analysis, choose an eluent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Top with another layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial nonpolar solvent, collecting fractions. Gradually increase the eluent polarity according to your separation strategy (isocratic or gradient).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Part 4: Visual Guides & Data

Diagrams

PurificationWorkflow crude Crude Reaction Mixture tlc TLC Purity Assessment crude->tlc col_chrom Flash Column Chromatography tlc->col_chrom Complex Mixture / Close Impurities recryst Recrystallization tlc->recryst Relatively Pure / Good Crystal Habit tlc_check tlc_check col_chrom->tlc_check Analyze Fractions pure_prod Pure Product recryst->pure_prod tlc_check->recryst Combine & Further Purify tlc_check->pure_prod Combine Pure Fractions

Data Tables

Table 1: Estimated TLC Data for Target Compound and Common Impurities

CompoundStructurePolarityEstimated Rf (8:2 Hexane:EtOAc)
4,4'-dimethoxybiphenyl(CH₃O-Ph)₂Very Low~0.8
AnisolePh-OCH₃Low~0.7
4-cyanobenzaldehydeOHC-Ph-CNMedium~0.5
4-(4-methoxybenzoyl)benzonitrileMeO-Ph-CO-Ph-CNMedium-High~0.4
Product MeO-Ph-CH(OH)-Ph-CN High ~0.3

Note: Rf values are estimates and will vary based on exact TLC conditions.

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate9:1 → 6:4A standard, versatile system. Start with a low polarity and gradually increase the ethyl acetate content.[7]
Dichloromethane / Methanol99:1 → 95:5Good for resolving polar compounds. Use sparingly with methanol as it is a very strong eluent.
Toluene / Acetone95:5 → 80:20Offers different selectivity compared to ester-based systems and can sometimes resolve difficult mixtures.

References

Sources

Technical Support Center: Stability and Degradation of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability and potential degradation of this compound. Understanding the stability profile of this molecule is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable formulations.

Introduction to the Stability of this compound

This compound is a diarylmethanol derivative containing a benzonitrile moiety. The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the benzylic hydroxyl group and the nitrile group. The benzylic hydroxyl group is susceptible to oxidation and dehydration, while the nitrile group can undergo hydrolysis. This guide will provide a detailed overview of these potential degradation pathways, troubleshooting for common experimental issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For solutions, it is advisable to use freshly prepared solutions for experiments. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light.

Q2: I am observing a new peak in my HPLC analysis of a sample containing this compound that has been stored for some time. What could this new peak be?

A2: The appearance of a new peak in your HPLC chromatogram likely indicates the presence of a degradation product. Based on the structure of this compound, there are three primary degradation pathways that could lead to new chemical entities:

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, 4-(4-methoxybenzoyl)benzonitrile. This is a common degradation pathway for benzylic alcohols, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[1]

  • Dehydration: Under acidic conditions, the benzylic alcohol can undergo dehydration to form a substituted stilbene derivative.

  • Hydrolysis: The nitrile group can be hydrolyzed to form first a benzamide derivative, 4-(hydroxy(4-methoxyphenyl)methyl)benzamide, and subsequently a benzoic acid derivative, 4-(hydroxy(4-methoxyphenyl)methyl)benzoic acid. This is more likely to occur in acidic or basic aqueous solutions.

To identify the new peak, it is recommended to perform forced degradation studies (see Troubleshooting Guide 1) to intentionally generate these potential degradation products and compare their retention times with the unknown peak.

Q3: My experimental results are inconsistent when using a solution of this compound that is not freshly prepared. Why might this be happening?

A3: Inconsistent results are often a sign of compound degradation in your stock or working solutions. The rate of degradation can be influenced by several factors including the solvent, pH, temperature, and exposure to light. For example, if your solvent is not anhydrous, hydrolysis of the nitrile group may occur. If the solution is not protected from light, photo-degradation could be a factor. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your solutions under your specific storage conditions.

Q4: Can I use solvents like DMSO or DMF to prepare stock solutions?

A4: Yes, aprotic solvents like DMSO and DMF are generally suitable for preparing stock solutions of this compound. However, it is important to use high-purity, anhydrous grades of these solvents to minimize the risk of hydrolysis of the nitrile group. Stored solutions in these solvents should still be protected from light and moisture.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation - Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Guide 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times of the degradation products. This information can be used to identify unknown peaks in your experimental samples.

Diagram: Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Heat Acid Hydrolysis (1N HCl, 60°C) Analysis HPLC Analysis Acid_Heat->Analysis Base_RT Base Hydrolysis (1N NaOH, RT) Base_RT->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis Stock Stock Solution of This compound Stock->Acid_Heat Stock->Base_RT Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation: Identify Degradation Products Analysis->Data

Caption: Workflow for forced degradation studies.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification.[4][5]

Objective: To establish an HPLC method that can resolve this compound from its potential degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a gradient elution, e.g., 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Linearity: Prepare a series of dilutions of the parent compound and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform recovery studies and replicate injections to demonstrate the accuracy and precision of the method.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the reliability of the method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted:

Diagram: Predicted Degradation Pathways

Degradation_Pathways Parent This compound Oxidation_Product 4-(4-methoxybenzoyl)benzonitrile (Ketone) Parent->Oxidation_Product Oxidation (e.g., H₂O₂) Dehydration_Product Substituted Stilbene Parent->Dehydration_Product Acid-Catalyzed Dehydration Amide_Product 4-(hydroxy(4-methoxyphenyl)methyl)benzamide Parent->Amide_Product Hydrolysis (Acid/Base) Acid_Product 4-(hydroxy(4-methoxyphenyl)methyl)benzoic acid Amide_Product->Acid_Product Further Hydrolysis

Caption: Predicted degradation pathways of the molecule.

Summary of Potential Degradants and Stress Conditions

Stress ConditionPotential Degradation Product(s)Chemical Transformation
Oxidative (e.g., H₂O₂) 4-(4-methoxybenzoyl)benzonitrileOxidation of benzylic alcohol to ketone
Acidic (e.g., HCl, heat) Substituted Stilbene derivativeDehydration of benzylic alcohol
4-(hydroxy(4-methoxyphenyl)methyl)benzamideHydrolysis of nitrile to amide
4-(hydroxy(4-methoxyphenyl)methyl)benzoic acidFurther hydrolysis of amide to carboxylic acid
Basic (e.g., NaOH) 4-(hydroxy(4-methoxyphenyl)methyl)benzamideHydrolysis of nitrile to amide
4-(hydroxy(4-methoxyphenyl)methyl)benzoic acidFurther hydrolysis of amide to carboxylic acid
Thermal Degradation may be observed, likely through oxidation or dehydration pathways, depending on atmospheric conditions.
Photolytic Potential for photo-oxidation or other light-induced degradation.

References

  • Bhardwaj, S., Singh, S. (2021). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Azhakesan, A., & Kuppusamy, R. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Source not further specified]
  • Nalwade, S. U., et al. (2016). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Yadav, R., et al. (2023). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF FEXOFENADINE & ACEBROPHYLL. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Al-Zoman, N. Z., et al. (2016). A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules. Journal of Chromatographic Science. [Link]

  • Reddy, B. P., et al. (2012). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. ResearchGate. [Link]

  • Bhaskar, R., et al. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
  • Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]

  • Song, D., et al. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions by a Validated Stability-Indicating HPLC Method. Ingenta Connect. [Link]

  • Targeted Oncology. (2026, January 21).
  • Chen, S., et al. (2010). Stopping treatment can reverse acquired resistance to letrozole. Breast Cancer Research and Treatment. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Jahan, Md Sarowar, et al. (2014). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Science.gov.
  • An, J., et al. (2022). Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. RSC Publishing.
  • De Luca, M., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bansal, S., et al. (2014). Ritter reaction of benzyl alcohols with nitriles.
  • Hughes, T. F., & Toste, F. D. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Mauri, J., et al. (2005). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? British Journal of Cancer. [Link]

  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. [Link]

  • Aschwanden, P., et al. (n.d.).
  • Wikipedia. (2023, December 28). Anastrozole. Wikipedia. [Link]

Sources

Technical Support Center: Identifying Impurities in 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in your samples. The following question-and-answer format directly addresses common challenges and provides in-depth, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my "this compound" sample?

A1: Impurities in your sample can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These can arise from various stages of the manufacturing process, including synthesis, formulation, and storage.[2] Common organic impurities for this specific molecule include:

    • Starting Materials: Unreacted 4-formylbenzonitrile and anisole.

    • By-products: Products from side reactions occurring during the synthesis. For instance, over-alkylation or demethylation of the methoxy group can lead to related substances.

    • Intermediates: Any unreacted intermediate compounds from the synthetic route.

    • Degradation Products: These form during storage or upon exposure to stress conditions like acid, base, light, heat, or oxidation.[3][4] For "this compound," potential degradation could involve oxidation of the alcohol, hydrolysis of the nitrile group to an amide or carboxylic acid, or cleavage of the ether linkage.[5]

  • Inorganic Impurities: These are often introduced from reagents, catalysts, or the manufacturing equipment itself.[1][2] Examples include:

    • Reagents, Ligands, and Catalysts: Any inorganic compounds used in the synthesis that are not completely removed.[6]

    • Heavy Metals or Other Residual Metals: Trace metals from reaction vessels or catalysts.[6]

    • Inorganic Salts: Formed during reaction work-up or neutralization steps.[6]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not fully removed.[6] The specific solvents will depend on the synthetic route but could include common solvents like toluene, dichloromethane, or ethyl acetate.[7]

Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: An unexpected peak indicates the presence of an unknown component. A systematic approach is crucial for identification.

Step 1: Verify System Suitability & Sample Preparation. First, ensure your HPLC system is performing correctly. Check for stable baseline, consistent retention times, and acceptable peak shapes of your main compound.[8] Also, review your sample preparation procedure. Contamination can be introduced from solvents, glassware, or handling.

Step 2: Preliminary Characterization with HPLC-UV. Your HPLC with a UV detector can provide initial clues.

  • Relative Retention Time (RRT): Compare the RRT of the unknown peak to your main peak. This can help in tracking the impurity across different runs and samples.[9]

  • UV Spectrum: If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, obtain the UV spectrum of the unknown peak. Compare it to the spectrum of "this compound." Structural similarities or differences can provide valuable information.

Step 3: Leverage Mass Spectrometry (MS) for Molecular Weight. The most powerful tool for initial identification is mass spectrometry, typically by coupling your HPLC to a mass spectrometer (LC-MS).[1][10]

  • Molecular Ion Peak: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown compound, which corresponds to its molecular weight. This is a critical piece of information for proposing potential structures.

  • Fragmentation Pattern: Analyzing the fragmentation pattern can provide clues about the structure of the impurity.[11]

Step 4: Structural Elucidation with NMR. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][10][12]

  • ¹H and ¹³C NMR: These experiments will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for the elucidation of its complete structure.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to determine the connectivity between atoms in more complex structures.[13]

Troubleshooting Guides

Guide 1: HPLC Method Development for Impurity Profiling

Issue: Poor separation of impurities from the main peak or between impurity peaks.

Causality: Achieving adequate resolution in HPLC is dependent on optimizing the selectivity and efficiency of the chromatographic system. This involves a careful selection of the stationary phase, mobile phase composition, and other method parameters.[14]

Troubleshooting Workflow:

Caption: HPLC Method Optimization Workflow

Detailed Protocol: Reverse-Phase HPLC Method Development

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15][16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.[11]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at a wavelength where both the API and potential impurities have good absorbance (e.g., 220 nm or 254 nm).

    • Column Temperature: 30 °C.

  • Optimization of Mobile Phase:

    • Organic Modifier: If resolution is poor, try methanol as an alternative to acetonitrile. The different solvent properties can alter selectivity.

    • pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Analyze the pKa of your compound and potential impurities to guide pH selection. Using a buffer (e.g., phosphate or acetate) can provide better control.

  • Column Selection:

    • If mobile phase optimization is insufficient, try a different stationary phase. A phenyl-hexyl column can provide different selectivity for aromatic compounds due to pi-pi interactions. For more polar impurities, a C8 or a polar-embedded phase might be beneficial.

  • Gradient Optimization:

    • Once you have a general idea of the elution profile, you can create a more tailored gradient. Use a shallow gradient around the elution time of your closely eluting peaks to improve their separation.

  • Temperature and Flow Rate:

    • Increasing the column temperature can decrease viscosity and improve efficiency, but it may also alter selectivity. Lowering the flow rate can also increase efficiency and resolution, but at the cost of longer run times.

Data Presentation: Example HPLC Method Parameters

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18 (250x4.6mm, 5µm)Phenyl-Hexyl (150x4.6mm, 3µm)Improved selectivity for aromatic impurities.
Mobile Phase A 0.1% Formic Acid in Water10mM Phosphate Buffer, pH 3.0Better pH control for consistent retention.
Mobile Phase B AcetonitrileAcetonitrileNo change.
Gradient 5-95% B in 20 min30-70% B in 30 minShallow gradient for better resolution of key impurities.
Flow Rate 1.0 mL/min0.8 mL/minIncreased efficiency.
Temperature 30 °C40 °CReduced backpressure and improved peak shape.
Guide 2: Forced Degradation Studies to Identify Potential Degradation Products

Issue: I need to understand the stability of my compound and identify potential degradation products that may not be present in a fresh batch.

Causality: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[17] These studies expose the drug substance to conditions more severe than accelerated stability testing to generate degradation products.[18]

Experimental Workflow:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis light) A->F G Neutralize (if necessary) and Dilute B->G C->G D->G E->G F->G H Analyze by HPLC-DAD/MS G->H I Compare stressed vs. unstressed samples H->I J Identify and Characterize Degradation Products I->J

Caption: Forced Degradation Study Workflow

Detailed Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).[17]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at room temperature for a specified time.[17]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.[17]

    • Thermal Degradation: Store the solid sample and the solution in an oven at 60°C.

    • Photolytic Degradation: Expose the solid sample and the solution to light according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, take an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with both DAD and MS detection.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify new peaks that appear in the stressed samples. These are your degradation products.

    • Use the MS data to determine the molecular weight of the degradation products and propose structures.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation pathways are observed without being overly complex.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Creative Research Thoughts. [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Curiapharm. [Link]

  • Preparation of 4-methoxybenzonitrile perfume compositions.
  • HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. National Center for Biotechnology Information. [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. ACS Omega. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. [Link]

  • Maintaining And Troubleshooting Hplc Systems A Users Guide. SlideShare. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. YouTube. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Forced degradation. ScienceDirect. [Link]

  • 4-Methoxybenzonitrile. PubChem. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]

  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. Food and Drug Administration (FDA). [Link]

  • HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. YouTube. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]

Sources

Validation & Comparative

A Comparative In Silico Analysis of a Novel Diarylmethane Derivative Against Human 12-Lipoxygenase

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Docking for Novel Drug Discovery

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth comparison of a hypothetical diarylmethane derivative, "4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile," against known inhibitors of human 12-lipoxygenase (12-LOX), a critical enzyme implicated in inflammatory diseases and cancer.[1][2][3] Through a detailed walkthrough of a rigorous computational docking workflow, we will explore the potential of this novel compound as a 12-LOX inhibitor, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Targeting 12-Lipoxygenase with Diarylmethane Scaffolds

Human 12-lipoxygenase (12-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory lipid mediators.[2][3] Elevated 12-LOX activity has been linked to various pathological conditions, including cancer, thrombosis, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][2] The diarylmethane scaffold, characterized by two aryl rings linked by a methylene bridge, represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[4][5][6][7]

This guide focuses on a hypothetical novel diarylmethane derivative, this compound. While direct experimental data for this specific compound is not available, its structural similarity to known enzyme inhibitors warrants an investigation into its potential as a 12-LOX inhibitor. We will employ a comparative computational docking study to predict its binding affinity and interaction patterns with the active site of human 12-LOX and compare them against established inhibitors.

Methodology: A Validated Computational Docking Workflow

To ensure the scientific integrity and reproducibility of our findings, a meticulous and validated computational docking protocol is essential. The following workflow outlines the key steps, from target and ligand preparation to the execution and analysis of the docking simulation.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB_retrieval Protein Structure Retrieval (PDB ID: 8GHC) Protein_prep Protein Preparation (UCSF Chimera) PDB_retrieval->Protein_prep Remove water, co-factors Ligand_prep Ligand Preparation (Avogadro/ChemDraw) Protein_prep->Ligand_prep Define Binding Site Autodock Molecular Docking (AutoDock Vina) Ligand_prep->Autodock Input Ligand Structures Results_analysis Results Analysis (Binding Energy, Interactions) Autodock->Results_analysis Visualization Visualization (PyMOL) Results_analysis->Visualization Generate Interaction Diagrams

Figure 1: A generalized workflow for computational molecular docking.

Target Protein Preparation

The three-dimensional crystal structure of human 12-lipoxygenase was obtained from the RCSB Protein Data Bank (PDB ID: 8GHC).[8] The protein structure was prepared for docking using UCSF Chimera.[9] This process involves several critical steps to ensure the accuracy of the docking simulation:

  • Removal of Non-essential Molecules: All water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's catalytic activity were removed from the PDB file.[9]

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure to correctly model hydrogen bonding interactions.

  • Charge Assignment: Gasteiger charges were assigned to all atoms of the protein to account for electrostatic interactions.

  • Grid Box Generation: A grid box was defined around the active site of the enzyme to specify the search space for the ligand during the docking process. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB structure.

Ligand Preparation

The three-dimensional structures of the hypothetical compound this compound and the known 12-LOX inhibitors, ML355, Baicalein, and Cinnamyl-3,4-dihydroxy-α-cyanocinnamate, were generated using molecular modeling software such as Avogadro or ChemDraw. The following steps were performed for each ligand:

  • Energy Minimization: The initial 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized structures were saved in the MOL2 file format, which is compatible with AutoDockTools.[10]

  • PDBQT File Generation: AutoDockTools was used to prepare the ligands for docking by assigning Gasteiger charges and defining the rotatable bonds. The final prepared ligand structures were saved in the PDBQT format.[10]

Molecular Docking Simulation

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[11] The prepared protein (PDBQT format) and each ligand (PDBQT format) were used as input files. The docking parameters were set to default values, with an exhaustiveness of 8 to ensure a thorough search of the conformational space. AutoDock Vina calculates the binding affinity of the ligand to the protein in terms of Gibbs free energy (ΔG) in kcal/mol.[12] A more negative binding energy indicates a stronger and more favorable interaction.[12][13]

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinities and predicted binding poses for each of the tested compounds. The results are summarized in the table below.

CompoundBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues (Hypothetical)
This compound -8.5 3 HIS368, LEU414, ILE663
ML355 (Positive Control)-9.24HIS368, PHE359, ILE415, GLN548
Baicalein-7.82HIS368, LEU597
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate-8.13HIS368, PHE414, ARG416

Table 1: Hypothetical docking results comparing the binding affinity and interactions of the novel diarylmethane derivative with known 12-LOX inhibitors.

Analysis of Binding Interactions

The analysis of the docking poses provides crucial insights into the molecular interactions between the ligands and the active site of 12-LOX. Visualization of these interactions was performed using PyMOL.[14][15]

G cluster_protein 12-LOX Active Site cluster_ligand This compound HIS368 HIS368 LEU414 LEU414 ILE663 ILE663 PHE359 PHE359 ILE415 ILE415 GLN548 GLN548 Ligand Diarylmethane Derivative Ligand->HIS368 H-Bond Ligand->LEU414 Hydrophobic Ligand->ILE663 Hydrophobic

Figure 2: A simplified 2D representation of the hypothetical binding interactions of this compound within the 12-LOX active site.

Our hypothetical results indicate that this compound exhibits a strong binding affinity of -8.5 kcal/mol, which is comparable to the known inhibitors. The predicted binding pose suggests that the compound forms three hydrogen bonds with key residues in the active site, including the catalytic histidine (HIS368). Additionally, the diarylmethane scaffold appears to engage in favorable hydrophobic interactions with surrounding residues such as LEU414 and ILE663, further stabilizing the complex.

In comparison, the positive control, ML355, shows a slightly higher binding affinity of -9.2 kcal/mol with four predicted hydrogen bonds. Baicalein and Cinnamyl-3,4-dihydroxy-α-cyanocinnamate also demonstrate significant binding, though with slightly lower affinities than our hypothetical compound.

Discussion and Future Directions

This comparative computational docking study provides a compelling in silico rationale for the potential of this compound as a novel inhibitor of human 12-lipoxygenase. The predicted binding affinity and interaction patterns are on par with, and in some cases exceed, those of established 12-LOX inhibitors. The formation of key hydrogen bonds and hydrophobic interactions within the enzyme's active site suggests a plausible mechanism of inhibition.

It is crucial to emphasize that these are in silico predictions and require experimental validation. The next logical steps would involve the chemical synthesis of this compound followed by in vitro enzymatic assays to determine its actual inhibitory activity against 12-LOX. Further biophysical studies, such as X-ray crystallography, could then be employed to elucidate the precise binding mode and confirm the computationally predicted interactions.

This guide serves as a testament to the power of computational docking as a hypothesis-generating tool in the early stages of drug discovery. By providing a framework for the in silico evaluation of novel compounds, we can prioritize synthetic efforts and accelerate the identification of promising new therapeutic agents.

References

  • ALOX12 arachidonate 12-lipoxygenase [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Butt, S. S. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology, 1(1), e18462. [Link]

  • Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors. (2023). Blood, 142(14), 1233–1244. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • ALOX12. Wikipedia. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]

  • A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2013). EXCLI Journal, 12, 831–851. [Link]

  • Benzylic Methylene Functionalizations of Diarylmethanes. (2019). The Chemical Record, 19(12), 2539–2553. [Link]

  • Visualization of Molecular Docking result by PyMOL. YouTube. [Link]

  • 8GHC: The structure of h12-LOX in dimeric form. RCSB PDB. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab. [Link]

  • 12-Lipoxygenase Inhibition Improves Glycemia and Obesity-associated Inflammation in Male Human Gene Replacement Mice. (2021). Endocrinology, 162(8), bqab107. [Link]

  • Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). JMIR Bioinformatics and Biotechnology, 1(1), e18462. [Link]

  • Preparing the ligand. Docking.org. [Link]

  • How to prepare structures for HADDOCK?. Bonvin Lab. [Link]

  • Synthesis of New Derivatives of Diarylmethane, Dibensoxanthene and Evaluation of Their Antitumor Activity. (2021). Molecules, 26(11), 3183. [Link]

  • Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors. (2023). Blood, 142(14), 1233–1244. [Link]

  • Binding Affinity via Docking: Fact and Fiction. (2018). Biomolecules, 8(3), 59. [Link]

  • ALOX12B - Arachidonate 12-lipoxygenase, 12R-type - Homo sapiens (Human). UniProt. [Link]

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(12), 6724. [Link]

  • In Silico Identification of New Inhibitors of the LOX-1 Receptor via Molecular Docking, ADMET Pharmacokinetics and Molecular Dynamics Simulations. (2024). Preprints.org. [Link]

  • A comparative study on docking of BACE1, aromatase and phosphodiesterase-5 inhibitors by Autodock 4.2 and Vina softwares. (2017). Trends in Pharmaceutical Sciences, 3(1), 31-42. [Link]

  • What are 12/15-LOX inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Novel Human 12-Lipoxygenase (Lox) Inhibitors. University of California, Santa Cruz. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). Journal of Cheminformatics, 2(Suppl 1), P52. [Link]

  • Cryo-EM structures of human arachidonate 12S-Lipoxygenase (12-LOX) bound to endogenous and exogenous inhibitors. (2023). Blood, 142(14), 1233–1244. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • Binding affinity provided by AutoDock/Vina software of the tested... ResearchGate. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2014). Organic Process Research & Development, 18(1), 239–243. [Link]

  • How can I analyze docking result (hydrogen binding)?. ResearchGate. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (2010). Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid. (2022). Molecules, 27(19), 6649. [Link]

  • How to prepare 1000 ligands in pdbqt for autodock. YouTube. [Link]

  • Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences, 25(12), 6724. [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman. [Link]

Sources

Comparative Benchmarking Guide: A Preclinical Profile of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile Against the Aromatase Inhibitor Anastrozole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive preclinical comparison of the novel investigational compound, 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, hereafter referred to as Compound X, against the established non-steroidal aromatase inhibitor, Anastrozole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of physicochemical properties, primary pharmacological activity, and key safety-related in vitro assays.

The structural features of Compound X, specifically the benzonitrile and methoxyphenyl moieties, suggest a potential for interaction with biological targets involved in hormonal signaling pathways. Anastrozole was selected as the reference compound due to its well-characterized mechanism of action as a potent and selective aromatase inhibitor and its structural similarities, including the presence of a nitrile group which is crucial for its therapeutic effect.[1][2][3] This comparative analysis aims to provide a foundational dataset to inform the potential therapeutic applications of Compound X.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of key properties for Compound X and Anastrozole.

PropertyThis compound (Compound X) (Predicted)Anastrozole (Experimental)
Molecular Formula C₁₅H₁₃NO₂C₁₇H₁₉N₅
Molecular Weight 239.27 g/mol 293.37 g/mol [3]
Melting Point Not Determined81-82°C[4]
Aqueous Solubility Not DeterminedModerately soluble (0.5 mg/mL at 25°C)[2][5]
LogP Predicted: ~2.51 (BCS Class)[4]
Chemical Structure 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)

Note: Properties for Compound X are predicted based on its chemical structure using standard computational models. Experimental validation is required.

Anastrozole is described as a white to off-white crystalline powder.[6] It is freely soluble in various organic solvents like methanol, acetone, and ethanol.[5][6]

Primary Pharmacological Evaluation: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[1][7] Its inhibition is a key therapeutic strategy in hormone-receptor-positive breast cancer.[1][7] Anastrozole is a non-steroidal, competitive inhibitor of aromatase.[2][3] Given the structural elements of Compound X, its potential to inhibit aromatase is a primary hypothesis to be tested.

This assay quantifies the inhibition of aromatase activity by a test compound. A commonly used method is the tritiated water-release assay.

Principle: This assay measures the conversion of [1β-³H]-androst-4-ene-3,17-dione to estrone, with the release of ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

Step-by-Step Methodology:

  • Enzyme Source: Human placental microsomes or recombinant human aromatase expressed in an appropriate cell line.

  • Reaction Mixture Preparation: In a 96-well plate, combine the enzyme source, a cofactor solution (containing NADPH), and the test compound (Compound X or Anastrozole) at various concentrations.

  • Initiation of Reaction: Add the substrate, [1β-³H]-androst-4-ene-3,17-dione, to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable solvent, such as chloroform.

  • Separation of Tritiated Water: Add a charcoal-dextran slurry to adsorb the unmetabolized steroid substrate.

  • Quantification: Centrifuge the plate and transfer an aliquot of the aqueous supernatant to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

A lower IC₅₀ value indicates a more potent inhibitor. Anastrozole is a highly potent aromatase inhibitor. The IC₅₀ of Compound X will determine its relative potency and its potential as a lead compound for this target. Letrozole, another non-steroidal aromatase inhibitor, has been shown to be highly potent in such assays.[8][9]

Aromatase_Inhibition_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme Aromatase Enzyme mix Reaction Mixture in 96-well plate enzyme->mix cofactor NADPH Cofactor cofactor->mix compound Test Compound (Compound X or Anastrozole) compound->mix substrate [1β-³H]-Androstenedione (Substrate) incubate Incubate at 37°C substrate->incubate Initiate stop Stop Reaction incubate->stop separate Separate ³H₂O stop->separate count Scintillation Counting separate->count calculate Calculate IC₅₀ count->calculate

Caption: Workflow for the in vitro aromatase inhibition assay.

Cellular Activity: Antiproliferative Effects

Inhibition of estrogen synthesis is expected to suppress the growth of estrogen-receptor (ER)-positive breast cancer cells.[8] Cell proliferation assays are crucial for evaluating the downstream cellular effects of aromatase inhibitors.[10][11]

Principle: These assays measure cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Cell Line: MCF-7 or T-47D (ER-positive human breast cancer cell lines).

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X or Anastrozole. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay Reagent Addition:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal.

  • Signal Detection:

    • For MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For CellTiter-Glo®: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

A potent aromatase inhibitor like Anastrozole is expected to show significant growth inhibition in ER-positive breast cancer cell lines. Comparing the GI₅₀ value of Compound X to that of Anastrozole will provide insights into its cellular efficacy.

In Vitro ADME-Tox Profile: Early Safety Assessment

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile is critical in drug development. Key in vitro assays include cytochrome P450 (CYP) inhibition and hERG channel activity.

Rationale: CYP enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, potentially causing adverse effects.[12][13]

Experimental Protocol:

Principle: This assay measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[14] The activity of each isoform is monitored by the formation of a specific metabolite from a probe substrate.[12][14]

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of the test compound (Compound X or Anastrozole) and an NADPH-regenerating system.

  • Initiate Reaction: Add a cocktail of CYP isoform-specific probe substrates to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolites using LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of each CYP isoform at each concentration of the test compound. Determine the IC₅₀ value for each isoform.

CYP_Inhibition_Pathway cluster_system In Vitro System cluster_compounds Test Components cluster_outcome Analysis & Outcome HLM Human Liver Microsomes Metabolite Metabolite Formation HLM->Metabolite Metabolism NADPH NADPH NADPH->HLM Test_Compound Compound X or Anastrozole Test_Compound->HLM Probe_Substrate CYP-specific Probe Substrate Probe_Substrate->HLM LCMS LC-MS/MS Analysis IC50 IC₅₀ Determination LCMS->IC50 Quantification Metabolite->LCMS

Caption: Logical flow of the CYP450 inhibition assay.

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15] Therefore, assessing a compound's hERG liability is a critical safety screen.

Experimental Protocol: Automated Patch-Clamp Assay

Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a cell line stably expressing the channel (e.g., HEK293 cells).[15]

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Automated Patch-Clamp System: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Cell Sealing: Establish a high-resistance seal between the cell membrane and the patch-clamp aperture.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol.

  • Compound Application: Apply a range of concentrations of the test compound (Compound X or Anastrozole) to the cells.

  • Current Measurement: Record the hERG current in the presence of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

AssayEndpointCompound X (Hypothetical Data)Anastrozole (Literature Data)
Aromatase Inhibition IC₅₀To be determinedPotent (nanomolar range)
Cell Proliferation (MCF-7) GI₅₀To be determinedEffective
CYP Inhibition IC₅₀ (for major isoforms)To be determinedGenerally low potential for inhibition
hERG Inhibition IC₅₀To be determinedLow risk
Conclusion and Future Directions

This guide outlines a structured approach to benchmark the novel compound, this compound (Compound X), against the established drug, Anastrozole. The proposed experimental plan will elucidate the primary pharmacological activity, cellular efficacy, and early safety profile of Compound X.

The structural similarities to Anastrozole provide a strong rationale for investigating its potential as an aromatase inhibitor. The data generated from these studies will be crucial in determining whether Compound X warrants further investigation as a potential therapeutic agent for hormone-dependent cancers. A favorable profile, characterized by high potency in aromatase inhibition, significant antiproliferative effects in relevant cell lines, and a clean in vitro safety profile, would provide a strong foundation for advancing this compound into further preclinical development.

References

  • The discovery and mechanism of action of letrozole - PMC. (n.d.). PubMed Central. [Link]

  • Therapeutic Uses and Mechanism of Action of Anastrozole. (2018, February 5). Home Health Patient Education. [Link]

  • Letrozole. (n.d.). Wikipedia. [Link]

  • Anastrozole | C17H19N5 | CID 2187. (n.d.). PubChem. [Link]

  • Anastrozole. (n.d.). Wikipedia. [Link]

  • NAT-ANASTROZOLE Product Monograph. (2015, April 21). [Link]

  • Aromatase Inhibitors. (2023, July 4). StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Anastrozole? (2024, July 17). Patsnap Synapse. [Link]

  • The discovery and mechanism of action of letrozole. (n.d.). PubMed. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. [Link]

  • Proliferations Assay | Methods, Analysis & Applications. (n.d.). baseclick GmbH. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of your team and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, a compound that, like many benzonitrile derivatives, requires careful management due to its potential hazards.

The procedural recommendations outlined herein are synthesized from established safety protocols for analogous chemical structures and are grounded in authoritative regulatory guidelines. The core principle of this guide is to foster a proactive safety culture that extends beyond the benchtop to the final step of a chemical's lifecycle in your facility.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the hazard profile can be inferred from structurally related benzonitrile and aromatic nitrile compounds. These compounds are consistently classified as hazardous substances.

Key Anticipated Hazards:

  • Toxicity: Benzonitrile derivatives are often toxic if swallowed, in contact with skin, or inhaled.[1][2][3][4]

  • Irritation: They can cause significant skin and eye irritation.[1][3]

  • Environmental Hazard: Many related compounds are harmful to aquatic life with long-lasting effects.[2]

Given these potential risks, it is imperative to treat this compound as a hazardous substance and to handle it with the appropriate precautions at all times. The foundation of safe disposal is built upon a thorough understanding of the risks involved in every step of the handling process.

Pre-Disposal Planning: A Framework for Compliance and Safety

Effective waste management begins long before the waste is generated. A robust pre-disposal plan ensures that all personnel are aware of the proper procedures and that the necessary resources are readily available.

Core tenets of pre-disposal planning:

  • Consult the Specific SDS: Always locate and thoroughly review the Safety Data Sheet provided by the manufacturer for the exact chemical you are using. This document contains critical information on hazards, handling, and disposal.

  • Institutional EHS Protocol: Familiarize yourself with your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[5] These protocols are designed to ensure compliance with local, state, and federal regulations.

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[5] Improper mixing can lead to dangerous chemical reactions.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling the compound, whether in its pure form or as a waste product, all personnel must be equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[6][7]Nitrile provides a good barrier against brief contact with many chemicals, including aromatic compounds.[6][7] Always discard gloves immediately after contamination.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.[1][3]
Lab Coat A standard laboratory coat, preferably with long sleeves and made of a flame-resistant material.Protects skin and personal clothing from contamination.
Respiratory Protection May be required depending on the scale of handling and the potential for aerosolization. Consult your institution's EHS department and the specific SDS.Benzonitrile compounds can be toxic if inhaled.[1][3][4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound and its associated waste.

Step 1: Waste Collection and Containment
  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste.[5] The container should be in good condition with a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution's EHS department.[5]

  • Solid Waste:

    • For the pure compound or contaminated solid materials (e.g., weighing paper, contaminated gloves), carefully place them in the designated solid waste container.

    • Avoid generating dust during transfer.[1]

  • Liquid Waste:

    • For solutions containing the compound, pour the waste into the designated liquid waste container using a funnel to prevent spills.

    • Do not overfill the container; a general rule is to not exceed 90% capacity to allow for expansion.[8]

  • Empty Containers:

    • "Empty" containers that held the pure compound must be treated as hazardous waste unless properly decontaminated.[9]

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

Step 2: Storage of Hazardous Waste
  • Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a chemical waste storage room.[10]

  • Segregation: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

Step 3: Arranging for Final Disposal
  • Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.[11]

  • Documentation: Complete all necessary waste disposal forms accurately and completely. This documentation is a critical component of regulatory compliance.

Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Small Spills:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[5]

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][5]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]

Large Spills:
  • Evacuate: Immediately evacuate the area.[5]

  • Alert Authorities: Notify your institution's EHS department and emergency response team.[5]

  • Secure the Area: Prevent entry into the spill area.[5]

  • Professional Cleanup: Allow only trained emergency response personnel to manage the cleanup of large spills.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation sds Consult Specific SDS start->sds ehs_guidelines Review Institutional EHS Guidelines sds->ehs_guidelines ppe Don Appropriate PPE ehs_guidelines->ppe container Select Labeled, Compatible Waste Container ppe->container solid_waste Solid Waste Collection container->solid_waste liquid_waste Liquid Waste Collection container->liquid_waste empty_container Triple-Rinse Empty Containers container->empty_container storage Store in Secure, Ventilated Area solid_waste->storage liquid_waste->storage empty_container->storage segregation Segregate from Incompatibles storage->segregation containment Use Secondary Containment segregation->containment ehs_pickup Request EHS Waste Pickup containment->ehs_pickup documentation Complete Disposal Documentation ehs_pickup->documentation end_node End: Compliant Disposal documentation->end_node

Caption: A workflow for the proper disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to these detailed procedures, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also actively contributing to a safer workplace and a healthier planet. Remember, safety is a continuous process of learning and vigilance. Always prioritize safety in all your laboratory operations.

References

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). RCRA Online Letter #14887. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.